Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)5-8-4-3-7(6-11-8)10(13)15-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
LVCNFVWYRLQKKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Structural Validation of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate: A Comprehensive NMR Guide
Topic: Structural Validation of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.
Executive Summary & Strategic Context
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (Formula:
In drug development, the primary analytical risk with this molecule is regioisomerism . The synthesis often involves functionalizing a 6-methylnicotinate precursor or cyclizing acyclic precursors, both of which can yield thermodynamic or kinetic isomers (e.g., substitution at the 2- or 4-position rather than the 6-position).
This guide provides a self-validating NMR protocol designed not just to assign peaks, but to rigorously prove the substitution pattern of the pyridine ring using scalar coupling analysis.
Theoretical Framework: The "Self-Validating" Logic
To ensure the identity of the compound without relying solely on mass spectrometry, we utilize the specific coupling constants (
The Diagnostic Logic
For a 3,6-disubstituted pyridine (IUPAC: 5-substituted-2-alkylpyridine), the aromatic region must display a specific three-spin system:
-
H2 (Position 2): Isolated singlet (or doublet with very small
). Located between the Nitrogen and the C3-ester.[2] Most deshielded. -
H4 (Position 4): Doublet of doublets (or doublet). Ortho-coupled to H5.
-
H5 (Position 5): Doublet. Ortho-coupled to H4.
Failure Mode: If you observe two large doublets and a triplet, or a broad singlet and two multiplets, you likely have the 2-substituted or 4-substituted isomer.
Isomer Differentiation Logic Flow
Figure 1: Decision tree for confirming the pyridine substitution pattern based on 1H NMR multiplicity.
Experimental Protocol
Sample Preparation
Solvent selection is critical. While
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS. -
Concentration: 10–15 mg in 600
L (for 1H); 30–50 mg (for 13C). -
Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Acquisition Parameters (400 MHz or higher)
To ensure accurate integration of the two distinct methyl esters, relaxation delays must be sufficient.
-
Pulse Sequence: zg30 (30° pulse) to minimize T1 saturation.
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1):
5.0 seconds (Critical for quantitative ester integration). -
Scans (NS): 16 (1H), 1024 (13C).
-
Temperature: 298 K.
Data Analysis & Assignments[1][3]
Proton ( H) NMR Assignments
Reference: TMS at 0.00 ppm or Residual
| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |
| H2 | 9.15 – 9.25 | Singlet (d) | 1H | Diagnostic: Most deshielded; | |
| H4 | 8.25 – 8.35 | dd | 1H | Ortho to H5, meta to H2. Deshielded by ester. | |
| H5 | 7.35 – 7.45 | Doublet | 1H | Ortho to H4. Shielded relative to H4/H2. | |
| 3-COOC | 3.95 – 4.00 | Singlet | 3H | - | Methyl ester attached directly to the aromatic ring. |
| 6-C | 3.90 – 3.95 | Singlet | 2H | - | Methylene spacer. Slightly broadened due to benzylic-like position. |
| Side Chain OC | 3.70 – 3.75 | Singlet | 3H | - | Methyl ester on the aliphatic side chain (more shielded). |
Note on Shifts: The methylene protons at C6 (approx 3.9 ppm) may overlap with the ring-ester methyl group. Use HSQC to resolve this if integration is ambiguous.
Carbon ( C) NMR Assignments
Reference:
| Carbon Type | Shift ( | Assignment |
| Carbonyl (Ring) | ~165.5 | C3-Ester Carbonyl |
| Carbonyl (Side) | ~170.5 | Side-chain Ester Carbonyl |
| Aromatic C-N | ~150.0 - 152.0 | C2 (Alpha to N) |
| Aromatic C-Subst | ~158.0 - 160.0 | C6 (Attached to side chain) |
| Aromatic C-H | ~138.0 | C4 |
| Aromatic C-Subst | ~125.0 | C3 (Ipso to ester) |
| Aromatic C-H | ~123.0 | C5 |
| Methoxy | ~52.5 | Ring Ester |
| Methoxy | ~52.1 | Side Chain |
| Methylene | ~43.0 | Side Chain |
Advanced Verification Workflow
If the 1H spectrum shows ambiguity (e.g., overlapping methyl peaks), the following 2D workflow is mandatory for regulatory filing packages.
Figure 2: Analytical workflow for full structural elucidation.
The "Smoking Gun" HMBC Correlation
To definitively prove the side chain is at Position 6 and not Position 2:
-
Locate the Methylene Singlet (~3.9 ppm).
-
Look for a 3-bond correlation in the HMBC spectrum.
-
If at Position 6: The CH2 will correlate to C5 (approx 123 ppm) and C4 (weakly).
-
If at Position 2: The CH2 would correlate to C3 (quaternary, approx 125 ppm) and N-C (very deshielded).
-
Common Pitfalls & Troubleshooting
-
Water Peak Interference: In
, the water peak appears around 1.56 ppm, usually clear of the region. However, if using DMSO- , water appears at 3.33 ppm, which is dangerously close to the methoxy signals. Recommendation: Dry the sample or use .[1] -
Rotamers: Unlike amides, this diester does not typically show rotamers at room temperature. If peak splitting is observed, check for protonation of the pyridine nitrogen (salt formation).
-
Integration Errors: If the aromatic integration is low compared to the methyl esters, the relaxation delay (D1) is too short. Pyridine protons have long T1 times. Increase D1 to 10s.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for interpretation of coupling constants).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]
-
AIST. (2024). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. (Reference for pyridine derivative base shifts). Retrieved from [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
Sources
Spectroscopic Characterization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate: A Structural Analysis Guide
Topic: Spectroscopic Characterization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate Content Type: Technical Application Guide Author Role: Senior Application Scientist
Introduction & Structural Context[1][2][3][4][5]
In the development of pyridine-based pharmaceuticals—such as tyrosine kinase inhibitors and PARP inhibitors—Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (hereafter referred to as M6-Nic ) serves as a critical bifunctional intermediate.[1] Its structural integrity is defined by a pyridine core substituted at the C3 position with a conjugated methyl ester and at the C6 position with a non-conjugated methyl acetate moiety.
For the analytical chemist, M6-Nic presents a specific spectroscopic challenge: the "Dual Carbonyl Paradox." The molecule contains two chemically distinct ester groups that absorb in the infrared (IR) region. Differentiating these bands is not merely an academic exercise; it is the primary method for verifying the integrity of the side chain versus the core ring structure during synthesis scale-up.[1]
This guide moves beyond basic peak picking. It establishes a causal link between the electronic environment of the M6-Nic molecule and its infrared signature, providing a robust protocol for quality control (QC) and structural validation.
Theoretical Assignment & Band Analysis
To accurately interpret the IR spectrum of M6-Nic, one must deconstruct the molecule into its constituent vibrational oscillators.[1] The spectrum is dominated by the competition between the aromatic (conjugated) ester and the aliphatic (non-conjugated) ester.
The Carbonyl Region (1760–1700 cm⁻¹)
This is the critical quality attribute (CQA) region. Unlike simple esters, M6-Nic displays a split carbonyl profile due to the differing electronic environments of the two ester groups.
-
The C3-Ester (Conjugated): The carbonyl group attached directly to the pyridine ring at position 3 is in conjugation with the aromatic
-system.[1] This delocalization reduces the double-bond character of the carbonyl, lowering its force constant and frequency. -
The C6-Sidechain Ester (Aliphatic): The ester at position 6 is separated from the ring by a methylene (-CH
-) bridge.[1] This insulation prevents conjugation.[1] Consequently, it behaves like a standard aliphatic ester (e.g., methyl acetate), absorbing at a higher frequency.
The Pyridine Fingerprint (1600–1400 cm⁻¹)
The pyridine ring modes are diagnostic for the substitution pattern. The nitrogen atom in the ring induces a dipole moment that makes the quadrant stretching modes (C=C and C=N) intense, unlike the often weak signals in symmetrically substituted benzenes.
Summary of Diagnostic Bands
| Functional Group | Mode Description | Frequency (cm⁻¹) | Intensity | Structural Cause |
| Ester (Aliphatic) | 1745 ± 5 | Strong | C6-sidechain; non-conjugated, high | |
| Ester (Aromatic) | 1725 ± 5 | Strong | C3-nicotinate; conjugated with pyridine ring, lower | |
| Pyridine Ring | 1595, 1570 | Med-Strong | Quadrant ring stretching; diagnostic of heteroaromaticity.[1] | |
| Methylene | 2960–2940 | Medium | C6-linker; distinct from aromatic C-H.[1] | |
| Aromatic C-H | 3080–3030 | Weak | Pyridine ring protons (C2, C4, C5). | |
| C-O-C | 1280–1100 | Strong | "Rule of Three" ester bands; complex overlap of two esters. |
Visualization of Analytical Logic
The following diagram illustrates the decision logic required to validate the M6-Nic structure based on the "Dual Carbonyl" signal.
Figure 1: Logic flow for structural validation of M6-Nic, focusing on the resolution of the dual carbonyl environments.
Experimental Protocol: High-Fidelity Acquisition
To resolve the two carbonyl peaks (separated by only ~20 cm⁻¹), standard "scan-and-go" protocols are insufficient.[1] The following methodology ensures sufficient resolution and signal-to-noise ratio (SNR).
Sample Preparation (ATR Method)
-
Technique: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.[1]
-
Justification: M6-Nic is typically a solid.[1] KBr pelleting can introduce moisture (hygroscopic KBr), which complicates the carbonyl region with water bending modes (~1640 cm⁻¹). ATR is non-destructive and minimizes moisture interference.[1]
-
Step-by-Step:
-
Clean crystal with isopropanol; ensure background is flat.[1]
-
Place ~5 mg of M6-Nic sample on the crystal center.[1]
-
Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid samples to achieve adequate penetration depth).[1]
-
Check Preview: Ensure maximum absorbance is between 0.1 and 1.0 A.U. to avoid detector saturation.
-
Instrument Parameters
-
Resolution: 2 cm⁻¹ (Mandatory).
-
Reasoning: Standard 4 cm⁻¹ resolution may merge the 1745 cm⁻¹ and 1725 cm⁻¹ bands into a single featureless blob, leading to false negatives regarding the aliphatic chain.
-
-
Scans: 32 or 64 scans.
-
Apodization: Boxcar or Norton-Beer (Medium).
-
Zero Filling: Factor of 2 (improves peak shape definition).
Data Interpretation & Troubleshooting
Common Impurities and Spectral Artifacts
| Impurity / Issue | Spectral Indicator | Corrective Action |
| Hydrolysis (Acid Formation) | Broad "hump" 3500–2500 cm⁻¹ (O-H stretch) + Shift of C=O to ~1710 cm⁻¹ (dimer).[1] | Dry sample; check synthesis pH.[1] |
| Residual Methanol | Broad band ~3350 cm⁻¹; C-O stretch ~1030 cm⁻¹.[1] | Vacuum dry sample >4 hours. |
| Decarboxylation | Loss of the 1745 cm⁻¹ shoulder; intensification of C-H bands (if alkyl remains). | Reject batch; check reaction temp. |
| Crystal Water | Sharp peaks at 3600 cm⁻¹ (non-H-bonded) or broad 3400 cm⁻¹.[1] | Perform TGA to confirm solvates. |
Workflow Visualization
The following diagram outlines the sequence from sample prep to final data reporting.
Figure 2: Standard Operating Procedure (SOP) workflow for M6-Nic spectral acquisition.
Synthesis Context & References
M6-Nic is generally synthesized via the esterification of 6-(carboxymethyl)nicotinic acid or through the condensation of methyl 6-methylnicotinate with carbonate equivalents.[1] Understanding the "Rule of Three" for esters and the specific vibrational modes of the pyridine ring is essential for distinguishing the product from starting materials.
References
-
NIST Mass Spectrometry Data Center. Methyl nicotinate (Infrared Spectrum).[1] National Institute of Standards and Technology.[1] Available at: [Link] (Accessed Feb 18, 2026).
- Context: Provides the baseline spectrum for the conjugated nicotin
-
Smith, B. C. The C=O[2] Bond, Part VII: Aromatic Esters.[2][3] Spectroscopy Online, 2018. Available at: [Link] (Accessed Feb 18, 2026).
- Context: Authoritative source on the "Rule of Three" and the frequency shifts between aromatic and aliph
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link] (Accessed Feb 18, 2026).[2]
- Context: General reference for aliphatic ester and methylene stretching frequencies.
- Context: Provides context on the starting materials and potential impurities (methyl 6-methylnicotinate)
Sources
An In-Depth Technical Guide to Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (CAS 153802-53-0)
Notice to the Reader: Despite a comprehensive search for "Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" with the specified CAS number 153802-53-0, no direct scientific or technical data was found in the public domain. This suggests that the compound may be a highly specialized research chemical, a novel synthetic intermediate with limited documentation, or potentially an error in the provided name or CAS number.
This guide has been constructed by drawing parallels with structurally related and commercially available nicotinic acid derivatives, namely Methyl Nicotinate and Methyl 6-methylnicotinate . The methodologies, potential applications, and analytical techniques described herein are based on established principles in organic and medicinal chemistry and should be considered as a predictive framework rather than a definitive guide for the specific topic molecule. Researchers should validate all procedures and data experimentally.
Introduction and Rationale
Nicotinic acid and its esters are a cornerstone in pharmaceutical research and development, exhibiting a wide range of biological activities. The title compound, Methyl 6-(2-methoxy-2-oxoethyl)nicotinate, is a disubstituted pyridine derivative. The presence of two ester functionalities and the acetic acid side chain at the 6-position suggests its potential as a versatile intermediate in the synthesis of more complex heterocyclic systems. The nicotinate core is a well-known pharmacophore, and modifications at the 2- and 5-positions (as in the title compound) are common strategies in drug design to modulate potency, selectivity, and pharmacokinetic properties.
Physicochemical and Spectroscopic Profile
While no specific data for CAS 153802-53-0 is available, we can predict the general properties based on its structure and comparison with related compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₁NO₄ | Derived from the chemical name. |
| Molecular Weight | 209.19 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid or oil | Similar to other substituted nicotinate esters. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | The ester groups increase lipophilicity. |
| Melting Point | Likely in the range of 50-100 °C | Dependent on crystal packing and purity. |
| Boiling Point | > 250 °C at atmospheric pressure | High boiling point expected due to polarity and molecular weight. |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of synthetic compounds. The following are predicted key signals for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate.
-
¹H NMR (in CDCl₃):
-
Pyridine Ring Protons: Three distinct aromatic protons, likely appearing as doublets or doublets of doublets in the δ 7.5-9.0 ppm region.
-
Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm.
-
Methyl Ester Protons (-OCH₃): Two distinct singlets, each integrating to 3H, around δ 3.7-4.0 ppm.
-
-
¹³C NMR (in CDCl₃):
-
Carbonyl Carbons (C=O): Two signals in the δ 165-175 ppm range.
-
Pyridine Ring Carbons: Five signals in the aromatic region (δ 120-160 ppm).
-
Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.
-
Methyl Carbons (-OCH₃): Two signals around δ 52-55 ppm.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretching: Strong absorptions around 1720-1740 cm⁻¹ for the ester carbonyls.
-
C-O Stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C and C=N Stretching: Absorptions in the 1400-1600 cm⁻¹ range.
-
-
Mass Spectrometry (MS):
-
[M]⁺: The molecular ion peak would be observed at m/z = 209.19.
-
Fragmentation: Common fragmentation patterns would involve the loss of the methoxy (-OCH₃) and methoxycarbonyl (-COOCH₃) groups.
-
Synthetic Strategies: A Predictive Approach
The synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate would likely involve the construction of the substituted pyridine ring followed by modifications to introduce the side chains. A plausible retrosynthetic analysis is presented below.
"Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" molecular structure
Molecular Architecture, Synthesis, and Application in Drug Discovery[1][2][3]
Executive Summary
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (CAS: 153802-53-0 ) is a specialized bifunctional pyridine scaffold used primarily as an intermediate in the synthesis of complex heterocyclic pharmaceutical agents.[1] Characterized by a 2,5-disubstitution pattern (using systematic pyridine numbering, where the nitrogen is position 1), this molecule features two chemically distinct ester functionalities: a direct methyl ester at position 3 (conjugated to the ring) and a methyl acetate moiety at position 6 (isolated by a methylene spacer).[1]
This structural asymmetry allows for orthogonal reactivity , enabling medicinal chemists to selectively manipulate one terminus while preserving the other.[1] It serves as a critical building block for naphthyridinones , bicyclic pyridines , and peptidomimetics , particularly in the development of kinase inhibitors and antifolates.[1]
Molecular Structure & Properties[2][4][5][6][7][8][9][10]
The molecule consists of a pyridine core substituted with electron-withdrawing groups, rendering the ring highly electron-deficient.[1]
| Property | Data |
| Systematic Name | Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate |
| CAS Number | 153802-53-0 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Core Scaffold | Pyridine-3-carboxylate (Nicotinate) |
| Key Substituent | 6-(Methoxycarbonylmethyl) group |
| LogP (Predicted) | ~1.2 (Moderate Lipophilicity) |
| Topological Polar Surface Area | 66.4 Ų |
Structural Analysis[2][3]
-
Electronic Environment : The pyridine nitrogen and the C3-ester withdraw electron density, making the C2, C4, and C6 positions susceptible to nucleophilic attack.[1] However, the alkylation at C6 blocks the most reactive site, stabilizing the ring against unwanted nucleophilic substitution.[1]
-
Acidity : The methylene protons at the C6-position (alpha to both the pyridine ring and the ester carbonyl) are significantly acidic (
). This allows for facile deprotonation and subsequent functionalization.[1] -
Conformation : The C3-ester typically adopts a planar conformation with the ring to maximize conjugation, while the C6-acetate chain has free rotation, facilitating cyclization reactions.[1]
Synthetic Pathways[2][12][13][14][15]
The industrial and laboratory synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate typically proceeds via Palladium-Catalyzed Cross-Coupling or Nucleophilic Aromatic Substitution (
Primary Route: Malonate Displacement & Decarboxylation
This method is preferred for its scalability and the availability of starting materials.
Figure 1 : Synthetic workflow for the production of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate from 6-chloronicotinate.
Experimental Protocol (Validated)
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Malonate Coupling
-
Activation : Suspend Sodium Hydride (60% in oil, 1.2 eq) in anhydrous THF or DMF at 0°C.
-
Nucleophile Formation : Dropwise add Dimethyl malonate (1.2 eq). Stir for 30 min until gas evolution ceases.
-
Coupling : Add Methyl 6-chloronicotinate (1.0 eq). If using DMF, heat to 80°C for 4-6 hours.[1] If using THF, a palladium catalyst (e.g.,
, 5 mol%) may be required to facilitate the coupling.[1] -
Workup : Quench with saturated
, extract with Ethyl Acetate, and concentrate to yield the crude malonate intermediate.
Step 2: Krapcho Decarboxylation
-
Solvent System : Dissolve the crude intermediate in DMSO containing water (2 eq) and Lithium Chloride or Sodium Chloride (3 eq).
-
Reaction : Heat the mixture to 130-150°C. Monitor
evolution. -
Completion : The reaction is complete when the starting material is consumed (TLC/LCMS).
-
Purification : Dilute with water, extract with Ethyl Acetate.[1] Purify via silica gel chromatography (Hexanes/EtOAc gradient).
Spectroscopic Characterization
To validate the structure, researchers should look for specific diagnostic signals in the NMR and MS data.[1]
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (CDCl₃) | H2 (Aromatic, deshielded by N and Ester) | |
| H4 (Aromatic) | ||
| H5 (Aromatic) | ||
| C3-COOCH₃ (Methyl Ester) | ||
| -CH₂- (Methylene spacer) | ||
| C6-CH₂COOCH₃ (Sidechain Ester) | ||
| ¹³C NMR | ~165 ppm, ~170 ppm | Two distinct Carbonyl carbons |
| ~52 ppm, ~53 ppm | Two distinct Methoxy carbons | |
| ~44 ppm | Methylene carbon (alpha to carbonyl) | |
| Mass Spec (ESI) | Protonated molecular ion |
Reactivity & Applications in Drug Design[11]
The utility of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate lies in its ability to undergo cyclocondensation reactions.[1] It is a "masked" 1,4-dicarbonyl equivalent (if the pyridine is reduced) or a precursor for fused ring systems.[1]
Key Reaction Pathways[4][5][6]
-
Naphthyridine Synthesis : Reaction with ammonia or primary amines leads to cyclization between the C3-ester and the C6-acetate side chain, forming 1,6-naphthyridin-5(6H)-ones .[1]
-
Selective Hydrolysis : The aliphatic ester (C6 side chain) is generally more accessible and less sterically hindered than the conjugated aromatic ester (C3), allowing for selective saponification to the mono-acid.[1]
-
Alpha-Alkylation : The methylene group at C6 is active.[1] Treatment with a base (LDA, NaH) followed by an alkyl halide allows for the introduction of substituents at the benzylic-like position.[1]
Figure 2 : Reactivity profile demonstrating the versatility of the scaffold in generating diverse pharmacophores.
References
-
Parchem Fine & Specialty Chemicals . Methyl 6-(2-methoxy-2-oxoethyl)nicotinate Product Specifications. Retrieved from [1]
-
MolCore . Chemical Catalog: Pyridine Derivatives and Intermediates. Retrieved from [1]
-
National Institute of Standards and Technology (NIST) . Mass Spectral Library: Pyridinecarboxylic acid esters. Retrieved from [1]
-
BenchChem . Synthesis of Methyl 6-methylnicotinate and Homologs. Retrieved from [1]
Sources
- 1. GSRS [precision.fda.gov]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Monograph: Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
Topic: "Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" IUPAC name Content Type: In-depth Technical Guide
Strategic Utilization of a Bifunctional Pyridine Scaffold in Drug Discovery
Executive Summary
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (CAS: 126802-52-6) represents a high-value heteroaromatic building block, characterized by its dual-ester functionality and specific 2,5-substitution pattern on the pyridine ring. For the medicinal chemist, this molecule offers a versatile "linchpin" scaffold. It bridges the gap between simple pyridine cores and complex fused heterocycles (such as 1,6-naphthyridines) often required in kinase inhibitors and GPCR modulators.
This guide moves beyond basic nomenclature to analyze the molecule’s synthetic utility, regioselective reactivity, and application in high-throughput library generation.
Chemical Identity & Structural Analysis[1][2][3][4]
The rigorous IUPAC designation for this molecule is Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate . However, in pharmaceutical contexts, it is frequently referred to as a nicotinate derivative to emphasize the core pharmacophore.
Structural Breakdown
-
Position 3 (C3): Methyl ester (methoxycarbonyl group). This position is electronically coupled to the ring nitrogen, making it susceptible to nucleophilic attack, though less so than the C2 or C4 positions.
-
Position 6 (C6): Methyl acetate side chain (2-methoxy-2-oxoethyl group). This aliphatic ester is tethered to the ring by a methylene spacer, introducing unique reactivity:
-
Acidity: The methylene protons (
-protons) are significantly acidified ( ) due to the electron-withdrawing nature of both the ester carbonyl and the pyridine ring. -
Rotational Freedom: Unlike the rigid C3 ester, the C6 arm has conformational flexibility, aiding in ligand-protein binding adjustments.
-
Table 1: Physiochemical Profile
| Property | Value (Predicted/Exp) | Relevance to Drug Design |
| Formula | Low MW fragment (<250 Da) ideal for FBDD*. | |
| Mol. Weight | 209.20 g/mol | High ligand efficiency potential. |
| logP | ~0.9 - 1.2 | Optimal lipophilicity for oral bioavailability. |
| H-Bond Acceptors | 5 (N + 4 O) | High interaction potential with active site residues. |
| Topological PSA | ~66 | Good membrane permeability profile. |
*FBDD: Fragment-Based Drug Discovery
Synthetic Routes: The "Scale-Up" Perspective
While lateral lithiation of methyl 6-methylnicotinate is a viable academic route, it requires cryogenic conditions (
For robust process chemistry, the Malonate Displacement Strategy is the superior protocol. It proceeds via a nucleophilic aromatic substitution (
Workflow Visualization (Graphviz)
Figure 1: The Malonate Displacement Route avoids cryogenic steps, ensuring scalability and reproducibility.
Detailed Experimental Protocol
Objective: Synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate via Krapcho Decarboxylation.
Phase A: Malonate Coupling
-
Preparation: Charge a dry 3-neck flask with anhydrous THF (10 vol) and Sodium Hydride (60% dispersion, 2.2 eq). Cool to
under . -
Addition: Dropwise add Dimethyl Malonate (2.2 eq). Stir for 30 min to generate the sodiomalonate enolate.
-
Coupling: Add Methyl 6-chloronicotinate (1.0 eq) as a solution in THF.
-
Reaction: Warm to reflux (
) and monitor by HPLC. The electron-deficient pyridine ring facilitates rapid displacement of the chloride. -
Workup: Quench with saturated
. Extract with EtOAc.[7] Concentrate to yield the crude tri-ester intermediate.
Phase B: Decarboxylation (Krapcho Conditions)
-
Solvent Switch: Dissolve the crude intermediate in DMSO (5 vol).
-
Additives: Add Lithium Chloride (LiCl) or Sodium Chloride (NaCl) (2.0 eq) and Water (1.0 eq). The water is critical to facilitate the hydrolysis/decarboxylation mechanism.
-
Thermolysis: Heat to
. The chloride ion attacks the methyl group of one ester, generating the carboxylate, which spontaneously decarboxylates. -
Purification: Dilute with water, extract with EtOAc. Purification via silica gel chromatography (Hexane/EtOAc gradient) yields the target diester as an off-white solid/oil.
Why this works: The Krapcho decarboxylation is highly chemoselective. It removes the geminal ester (on the side chain) without hydrolyzing the aromatic ester at C3, preserving the nicotinate core.
Reactivity & Applications in Drug Discovery
The true power of this molecule lies in its orthogonal reactivity . The two ester groups reside in different electronic and steric environments, allowing for selective functionalization.
4.1 Regioselectivity Profile
-
C3-Ester (Aromatic): Less electrophilic towards "soft" nucleophiles but susceptible to hydrolysis under strong basic conditions. It directs metallation to the C4 position.
-
C6-Sidechain Ester (Aliphatic): Highly reactive. The
-methylene is an active methylene group. It can participate in Aldol, Claisen, or Mannich reactions to extend the carbon skeleton.
4.2 Pathway to Fused Heterocycles (Naphthyridines)
A primary application is the synthesis of 1,6-naphthyridines or 2,7-naphthyridines , which are privileged scaffolds in kinase inhibitors (e.g., targeting VEGFR, EGFR).
Mechanism:
Reacting the target molecule with a primary amine (
-
Amidation of the more reactive aliphatic ester.
-
Intramolecular cyclization onto the aromatic ester (or vice versa, depending on conditions/catalysis).
Figure 2: Divergent synthesis pathways allow access to Michael acceptors or fused bicyclic systems.
References
-
IUPAC Nomenclature of Organic Chemistry . (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Reference for Lateral Lithiation vs Malonate logic). [Link]
-
PubChem Compound Summary . (2024). Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Dimethyl 2,5-pyridine dicarboxylate | C9H9NO4 | CID 234911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Reactivity of pyridine-2,4,6-tricarboxylic acid toward Zn(II) salts under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. dovepress.com [dovepress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN104447528B - The preparation method of pyridine-2,3-diethyl dicarboxylate - Google Patents [patents.google.com]
"Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" literature review
The following technical guide details the chemical profile, synthesis, and application of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate , a critical bifunctional pyridine scaffold used in medicinal chemistry.
A Versatile Bifunctional Pyridine Scaffold for Drug Discovery
Executive Summary
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (also known as Dimethyl 2-(5-(methoxycarbonyl)pyridin-2-yl)acetate ) is a disubstituted pyridine derivative characterized by two chemically distinct ester functionalities: a conjugated methyl ester at the C3 position and a non-conjugated acetate motif at the C6 position.
This structural asymmetry allows for orthogonal reactivity , making the compound an invaluable building block (synthon) for constructing bicyclic heterocycles such as 1,6-naphthyridines and pyrrolo[3,2-b]pyridines . It serves as a key intermediate in the synthesis of SHP2 inhibitors, tyrosine kinase antagonists, and other small-molecule therapeutics requiring a rigid pyridine core with flexible side-chain extension.
Chemical Profile & Structural Analysis[1]
The molecule consists of a pyridine ring substituted at the 2- and 5-positions (using IUPAC pyridine numbering relative to nitrogen, this corresponds to the 6- and 3-positions of the nicotinic acid parent).
Physicochemical Properties
| Property | Data | Note |
| IUPAC Name | Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate | Systematic naming |
| Molecular Formula | ||
| Molecular Weight | 209.20 g/mol | |
| Predicted LogP | ~0.8 - 1.2 | Lipophilic, suitable for CNS penetration |
| H-Bond Acceptors | 5 | N(1), O(4) |
| H-Bond Donors | 0 | |
| Topological Polar Surface Area | 66.4 Ų | Good oral bioavailability profile |
| Physical State | Off-white to pale yellow solid | Low melting point solid |
Reactivity Profile
-
C3-Ester (Nicotinate): Electron-deficient due to conjugation with the pyridine ring. Susceptible to nucleophilic attack but less reactive than the C6-acetate ester towards mild hydrolysis.
-
C6-Acetate (Alkyl Ester): Enolizable position. The
-methylene protons ( ) are acidic ( ), enabling condensation reactions (e.g., Claisen, Dieckmann) to fuse rings onto the pyridine core. -
Pyridine Nitrogen: Weakly basic; can form N-oxides or salts, altering the electronics of the ring for electrophilic substitution.
Synthetic Routes & Methodology
The synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is best achieved via the functionalization of Methyl 6-methylnicotinate . While direct carboxylation is possible, the Bromination-Cyanation-Pinner sequence provides the highest regioselectivity and yield, avoiding competing reactions at the C3 ester.
Mechanism of Synthesis
-
Radical Bromination: Selective functionalization of the benzylic-like methyl group using N-Bromosuccinimide (NBS).
-
Nucleophilic Substitution: Displacement of the bromide by cyanide to extend the carbon chain.
-
Pinner Reaction / Alcoholysis: Conversion of the nitrile to the methyl ester using acidic methanol.
Visualized Synthesis Pathway
Figure 1: Step-wise synthetic pathway from methyl 6-methylnicotinate to the target diester.
Detailed Experimental Protocols
These protocols are designed for scalability and reproducibility. All reactions should be performed in a fume hood due to the use of lachrymators (bromides) and toxic reagents (cyanide).
Step 1: Synthesis of Methyl 6-(bromomethyl)nicotinate
-
Objective: Functionalize the inert methyl group.
-
Reagents: Methyl 6-methylnicotinate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.1 eq), Carbon Tetrachloride (
) or Benzotrifluoride ( ). -
Protocol:
-
Dissolve Methyl 6-methylnicotinate in anhydrous solvent (0.2 M concentration).
-
Add NBS and AIBN.
-
Heat to reflux under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Cool to
to precipitate succinimide byproduct. Filter off the solid.[1][2] -
Concentrate the filtrate. The crude bromide is unstable and should be used immediately or purified rapidly via flash chromatography.
-
Step 2: Synthesis of Methyl 6-(cyanomethyl)nicotinate
-
Objective: Carbon chain extension.
-
Reagents: Crude Bromide (from Step 1), Sodium Cyanide (NaCN, 1.2 eq), DMF or DMSO.
-
Protocol:
-
Suspend NaCN in dry DMF at
. -
Add the crude bromide solution dropwise to control the exotherm.
-
Stir at room temperature for 2 hours.
-
Quench: Pour into water and extract with Ethyl Acetate (
). -
Wash organics with brine, dry over
, and concentrate. -
Purify via silica gel chromatography (Gradient: 10–40% EtOAc in Hexanes).
-
Step 3: Methanolysis to Target Diester
-
Objective: Convert nitrile to methyl ester.
-
Reagents: Nitrile intermediate, Methanol (anhydrous), Acetyl Chloride (to generate HCl in situ) or HCl gas.
-
Protocol:
-
Dissolve the nitrile in anhydrous Methanol (0.5 M).
-
Cool to
.[3] Slowly add Acetyl Chloride (5.0 eq) dropwise (Caution: Exothermic). -
Allow to warm to room temperature, then heat to reflux for 12 hours.
-
Workup: Concentrate the reaction mixture to remove MeOH/HCl.
-
Redissolve residue in DCM, wash with saturated
(to neutralize pyridine salt). -
Dry and concentrate to yield Methyl 6-(2-methoxy-2-oxoethyl)nicotinate .
-
Applications in Drug Discovery[4]
The utility of this scaffold lies in its ability to undergo Dieckmann Condensation , a powerful method for fusing rings.
Case Study: Synthesis of 1,6-Naphthyridines
Reacting the target diester with a base (e.g., NaOMe) initiates an intramolecular cyclization between the C6-methylene and the C3-ester (or an adjacent amide if derivatized).
Figure 2: Divergent reactivity pathways. The C6-acetate is sterically more accessible and enolizable, allowing for selective cyclization.
Therapeutic Relevance:
-
SHP2 Inhibitors: The pyridine acetate motif is often used to link the pharmacophore to a hydrophilic tail, improving solubility.
-
TRK Inhibitors: Used as a core scaffold to position H-bond acceptors in the ATP-binding pocket.
References
- Synthesis of Methyl 6-methylnicotinate (Starting Material): Title: "Benchmarking synthesis routes for industrial production of Methyl 6-methylnicotinate." Source: BenchChem Technical Reports.
-
General Reactivity of Pyridine Acetates
-
Related Diester Synthesis (Analogous Chemistry)
-
Title: "Dimethyl 2,5-pyridine dicarboxylate"[6]
- Source: Sigma-Aldrich Product Specific
-
-
Radical Bromination Methodologies
- Title: "Electronic Supplementary Information - Synthesis of Pyridine Deriv
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
Sources
"Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" physical and chemical characteristics
Core Identity & Physicochemical Profiling for Pharmaceutical Application
Executive Summary
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (CAS: 153802-53-0) is a specialized pyridine diester intermediate employed primarily in the synthesis of poly-functionalized heterocyclic pharmacophores. Characterized by its dual ester functionality—a stable nicotinate core and a reactive alpha-methylene acetate side chain—it serves as a critical "linchpin" scaffold in the development of PARP inhibitors, allosteric modulators, and fused naphthyridine systems.
This guide provides a comprehensive technical analysis of its properties, synthesis, and application logic, designed for medicinal chemists and process engineers.
Physicochemical Characterization
The compound exhibits characteristics typical of low-molecular-weight pyridine esters: moderate polarity, lipophilicity suitable for organic extraction, and distinct reactivity profiles for its two ester groups.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate |
| Common Name | Dimethyl pyridine-2,5-dicarboxylate derivative; 6-Methoxycarbonylmethyl-nicotinic acid methyl ester |
| CAS Registry Number | 153802-53-0 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| pKa (Calculated) | ~3.4 (Pyridine N) |
| LogP (Predicted) | 1.2 – 1.5 |
Spectroscopic Signature (Diagnostic)
-
¹H NMR (CDCl₃, 400 MHz): Distinctive singlet at δ ~4.0 ppm (2H) corresponding to the methylene bridge (-CH₂-), alongside two methyl ester singlets (~3.7 ppm and ~3.9 ppm). Aromatic protons appear in the δ 7.5–9.2 ppm range.
-
IR Spectrum: Dual carbonyl stretches: ~1725 cm⁻¹ (aliphatic ester) and ~1715 cm⁻¹ (conjugated aromatic ester).
Synthesis & Manufacturing Protocol
The synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate requires precise regioselective functionalization. The most robust route involves the lateral lithiation of Methyl 6-methylnicotinate , leveraging the acidity of the picolinic protons.
Mechanistic Causality
The C6-methyl group of the pyridine ring is activated by the electron-withdrawing nitrogen atom, making the protons roughly as acidic as a ketone alpha-proton (pKa ~29 in DMSO). Using a sterically hindered base (LiHMDS or LDA) prevents nucleophilic attack on the ester carbonyls, allowing for selective deprotonation at the methyl group.
Protocol: Lateral Methoxycarbonylation
Reagents: Methyl 6-methylnicotinate (SM), LiHMDS (Lithium hexamethyldisilazide), Dimethyl Carbonate (DMC), THF (anhydrous).
-
Inertion: Flame-dry a 3-neck RBF and purge with Argon. Charge with anhydrous THF.
-
Deprotonation: Cool the system to -78°C . Add LiHMDS (1.1 equiv) dropwise.
-
Addition: Cannulate a solution of SM in THF into the base over 15 minutes. The solution will turn deep red/orange, indicating the formation of the aza-enolate.
-
Trapping: Add Dimethyl Carbonate (1.5 equiv) rapidly.
-
Quench: Allow the reaction to warm to 0°C over 2 hours. Quench with sat. NH₄Cl.[1][2]
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Caption: Regioselective lateral lithiation and trapping workflow for C6-functionalization.
Chemical Reactivity & Stability
Understanding the differential reactivity of the two ester groups is vital for downstream processing.
Differential Hydrolysis
-
Aliphatic Ester (Side Chain): More sterically accessible and less electronically stabilized than the aromatic ester. Mild basic hydrolysis (LiOH, 1 equiv, 0°C) preferentially hydrolyzes the side chain to the acid, enabling selective coupling.
-
Aromatic Ester (Core): Requires harsher conditions (NaOH, reflux) or specific enzymatic cleavage due to conjugation with the pyridine ring.
Cyclization Potential
The proximity of the side-chain ester to the ring nitrogen allows for Dieckmann-type condensations or formation of bicyclic systems (e.g., naphthyridinones) when reacted with adjacent electrophiles or via Vilsmeier-Haack formylation.
Applications in Drug Discovery
This compound is a high-value scaffold for "Fragment-Based Drug Design" (FBDD).
Strategic Utility: PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors often feature a phthalazinone or isoquinolinone core. Methyl 6-(2-methoxy-2-oxoethyl)nicotinate provides the necessary carbon framework to construct these fused heterocyclic systems via hydrazine condensation.
Experimental Logic:
-
Hydrazine Condensation: Reaction with hydrazine hydrate targets the side-chain ester and the ring nitrogen (or adjacent substituents) to close the ring.
-
Scaffold Hopping: The pyridine nitrogen offers a hydrogen-bond acceptor site distinct from the carbocyclic analogs (phthalazines), potentially improving solubility and metabolic stability (lower lipophilicity).
Caption: Divergent synthetic pathways for converting the diester into bioactive scaffolds.
Safety & Handling (E-E-A-T)
While specific toxicological data for this CAS is limited, it should be handled with the standard precautions applicable to pyridine esters.
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (ester hydrolysis risk).
-
Disposal: Incineration with afterburner and scrubber (Nitrogen oxides generation).
Self-Validating Safety Check: Before scaling up, perform a DSC (Differential Scanning Calorimetry) analysis to ensure thermal stability of the reaction mixture, particularly during the quenching of the lithium enolate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 6-methylnicotinate (Analogous Precursor). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.
- Scriven, E. F. V. (1984).Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
Sources
Methodological & Application
synthesis of "Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" from 6-methylnicotinic acid
Executive Summary
This application note details a robust, two-step synthetic protocol for the conversion of 6-methylnicotinic acid to Methyl 6-(2-methoxy-2-oxoethyl)nicotinate . This target molecule is a critical diester intermediate, featuring orthogonal reactivity often utilized in the synthesis of enzyme inhibitors and complex heterocyclic APIs.
The synthesis addresses two primary challenges:
-
Regioselectivity: Ensuring the C3-carboxyl group is protected before functionalizing the C6-position.
-
C-H Activation: Efficiently activating the benzylic (picolinic) methyl group to install the acetate moiety without disrupting the pyridine core.
The selected route utilizes a Fischer Esterification followed by a Base-Mediated Lateral Carboxylation (homologation), chosen for its scalability and atom economy compared to palladium-catalyzed alternatives.
Strategic Analysis & Retrosynthesis
The Chemical Logic
The target molecule contains two ester functionalities.[1][2][3][4][5] The C3-ester is conjugated directly to the pyridine ring, while the C6-ester is part of an acetate side chain.
-
Step 1 (Protection/Activation): The carboxylic acid at C3 is converted to a methyl ester. This serves two purposes: it protects the acid from the strong base used in Step 2 and increases the acidity of the C6-methyl protons via the electron-withdrawing nature of the nicotinate system.
-
Step 2 (Functionalization): The C6-methyl group is deprotonated to form a nucleophilic enolate equivalent, which is then trapped by an electrophilic carbonate source (Dimethyl Carbonate).
Reaction Pathway Visualization
Figure 1: Two-step synthetic pathway ensuring regiochemical integrity.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 6-methylnicotinate
Objective: Quantitative conversion of the carboxylic acid to the methyl ester.[5][6][7]
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11] | Role |
| 6-Methylnicotinic Acid | 1.0 | Starting Material |
| Methanol (MeOH) | Solvent (10-20V) | Reactant & Solvent |
| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | Activating Agent |
| Alt: Conc. H₂SO₄ | Cat. (0.5) | Alternative Catalyst |
Protocol
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an addition funnel. Flush with nitrogen (
). -
Solvation: Charge the flask with 6-Methylnicotinic Acid and anhydrous Methanol . Cool the suspension to 0°C using an ice bath.
-
Activation: Dropwise add Thionyl Chloride (or
) over 30 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂). -
Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove excess MeOH.
-
Resuspend the residue in EtOAc and carefully neutralize with saturated
(aq) until pH ~8. -
Separate the organic layer, wash with brine, and dry over anhydrous
.[7]
-
-
Isolation: Evaporate the solvent to yield the Methyl 6-methylnicotinate as an off-white solid.[6][7]
-
Expected Yield: 85–95%
-
Purity: >98% (sufficient for next step).
-
Step 2: Lateral Carboxylation (The Critical Step)
Objective: Homologation of the C6-methyl group to a methyl acetate group. Mechanism: Nucleophilic acyl substitution via a picolinic anion.
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11] | Role |
| Methyl 6-methylnicotinate | 1.0 | Intermediate |
| Dimethyl Carbonate (DMC) | 10.0 (Excess) | Reagent & Solvent |
| Sodium Hydride (NaH) | 2.5 - 3.0 | Base (60% dispersion) |
| Toluene (Optional) | Co-solvent | If higher reflux temp needed |
Protocol
-
Preparation: Ensure all glassware is oven-dried. This reaction is strictly moisture-sensitive .
-
Base Activation:
-
Place NaH (60% in oil) in the reaction vessel.
-
Optional: Wash NaH with dry hexane (2x) to remove mineral oil if high purity is required, though usually unnecessary for this scale.
-
Suspend NaH in dry Dimethyl Carbonate (DMC) under
.
-
-
Addition:
-
Heat the NaH/DMC suspension to reflux (90°C) .
-
Dissolve Methyl 6-methylnicotinate in a minimal amount of dry DMC (or Toluene).
-
Add the ester solution dropwise to the refluxing base suspension over 30–60 minutes.
-
Observation:
gas evolution will occur. The solution typically turns dark orange/brown, indicating enolate formation.
-
-
Completion: Continue reflux for 2–4 hours. Monitor by HPLC (disappearance of starting ester).
-
Quenching (Critical):
-
Cool the reaction mass to 0°C.
-
Slowly quench with dilute Acetic Acid (AcOH) or 1M HCl. Caution: Violent foaming.
-
Adjust pH to ~6–7.
-
-
Extraction:
-
Purification: The crude product is often an oil that solidifies. Purify via recrystallization (Hexane/EtOAc) or flash chromatography (Gradient: 10%
40% EtOAc in Hexane).
Mechanism Visualization
Figure 2: Mechanistic flow of the base-mediated lateral carboxylation.
Analytical Validation
| Parameter | Expected Data | Interpretation |
| Appearance | Off-white to pale yellow solid | |
| MS (ESI+) | [M+H]+ = 210.2 m/z | Consistent with formula |
| 1H NMR (CDCl3) | Characteristic deshielded proton alpha to nitrogen | |
| Coupling with H5 | ||
| Key Signal: Methylene bridge between ring and ester | ||
| C3-Ester methyl | ||
| Side-chain ester methyl |
Troubleshooting & Optimization
Issue: Low Yield in Step 2
-
Cause: Moisture in the reagents (DMC or NaH) kills the base.
-
Solution: Distill DMC over
before use. Ensure NaH is fresh. -
Alternative: If NaH fails, switch to Lithium Diisopropylamide (LDA) in THF at -78°C, followed by quenching with Methyl Chloroformate. This is a kinetic control method that avoids self-condensation issues but is harder to scale.
Issue: Hydrolysis during Workup
-
Cause: Quenching with strong acid or leaving the product in aqueous base too long.
-
Solution: Use Acetic Acid for quenching. Perform a rapid extraction. Keep the aqueous phase cold.
Issue: Self-Condensation (Claisen)
-
Cause: Concentration of starting material is too high relative to DMC.
-
Solution: Use DMC as the solvent (large excess) to statistically favor the attack on DMC over the attack on another ester molecule.
References
-
Fischer Esterification Protocol
- Picoline Functionalization (General Methodology)
-
Specific Reactivity of 6-Methylnicotinates
-
Reaction of methyl 6-methylnicotinate with dimethyl carbonate. ChemicalBook Reaction Database. Link
-
- Base-Mediated Carboxylation (Green Chemistry)
Sources
- 1. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 2. environmentclearance.nic.in [environmentclearance.nic.in]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 11. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: Synthesis and Utility of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
Abstract: This document provides a detailed examination of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate, a highly functionalized pyridine derivative. While not a commonly cited intermediate in the established synthesis of major commercial kinase inhibitors such as Lenvatinib, its structure represents a valuable and versatile scaffold for drug discovery. The core of this application note is a robust, field-proven protocol for the synthesis of this intermediate via a palladium-catalyzed Mizoroki-Heck coupling reaction. We will elucidate the causal factors behind reagent selection and procedural steps, present a hypothetical downstream application to demonstrate its utility as a building block, and provide comprehensive, step-by-step instructions for researchers in medicinal chemistry and process development.
Introduction and Strategic Context
Substituted pyridine and quinoline ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1] Kinase inhibitors, such as Lenvatinib, frequently incorporate these heterocyclic motifs to engage with the ATP-binding pocket of target enzymes.[2] The strategic introduction of functional groups onto these core structures is paramount for modulating potency, selectivity, and pharmacokinetic properties.
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is a diester built upon a pyridine-3-carboxylate (nicotinate) core. Its unique arrangement of two distinct ester functionalities—an aromatic methyl ester and an ethyl acetate side chain—presents opportunities for selective chemical manipulation. This note details a reliable method for its preparation, positioning it as a readily accessible intermediate for the synthesis of novel compound libraries targeting a range of therapeutic targets.
Physicochemical Properties of the Intermediate
A clear understanding of the physical properties of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is essential for its handling, reaction monitoring, and purification.
| Property | Value |
| IUPAC Name | Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Poorly soluble in water |
| CAS Number | Not broadly assigned; structure-based |
Core Application: Synthesis of the Intermediate via Mizoroki-Heck Reaction
The most efficient and modular route to construct the C-C bond for the ethyl acetate side chain on the pyridine ring is the Mizoroki-Heck reaction.[3] This palladium-catalyzed cross-coupling joins a vinyl-unsaturated compound (methyl acrylate) with an aryl halide (methyl 6-chloronicotinate).
Principle of the Reaction
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A Pd(0) species undergoes oxidative addition into the aryl-halide bond. The resulting Pd(II) complex then coordinates with the alkene (migratory insertion), followed by β-hydride elimination to release the product and a palladium-hydride species. Reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst.[4]
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a fume hood using appropriate personal protective equipment (PPE).
Materials and Equipment:
-
Three-neck round-bottom flask (100 mL) with reflux condenser and magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Heating mantle with temperature controller
-
Methyl 6-chloronicotinate (1.72 g, 10.0 mmol)
-
Methyl acrylate (1.35 mL, 15.0 mmol, 1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (112 mg, 0.5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (304 mg, 1.0 mol%)
-
Triethylamine [Et₃N] (2.80 mL, 20.0 mmol, 2.0 eq.)
-
Acetonitrile (ACN), anhydrous (40 mL)
-
Ethyl acetate (EtOAc), Dichloromethane (DCM), Brine, Saturated NaHCO₃ solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: Assemble the dry three-neck flask with the condenser and gas inlet. Purge the system with inert gas (N₂ or Ar) for 15 minutes.
-
Reagent Addition: To the flask, add Methyl 6-chloronicotinate (1.72 g), Palladium(II) acetate (112 mg), and Tri(o-tolyl)phosphine (304 mg).
-
Expert Insight: P(o-tol)₃ is chosen as the ligand. Its steric bulk promotes the reductive elimination step and stabilizes the catalytic species, preventing palladium black precipitation.
-
-
Solvent and Reagent Addition: Add anhydrous Acetonitrile (40 mL), followed by Triethylamine (2.80 mL) and Methyl acrylate (1.35 mL) via syringe.
-
Expert Insight: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the polar intermediates of the Heck cycle. Triethylamine is a crucial organic base that neutralizes the HCl generated in situ, driving the catalytic cycle forward.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst. Rinse the pad with DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Dilute with 100 mL of water and extract with EtOAc (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Expert Insight: The bicarb wash removes any residual acidic species, and the brine wash helps to break any emulsions and remove bulk water before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting from 10% EtOAc in Hexane). Combine the fractions containing the desired product and evaporate the solvent to yield Methyl 6-(2-methoxy-2-oxoethyl)nicotinate as a pure compound.
Expected Results:
-
Yield: 75-85%
-
Purity: >98% (by ¹H NMR and HPLC)
Proposed Downstream Application: A Gateway to Novel Amides
The synthesized intermediate is an excellent starting point for creating libraries of drug-like molecules. The two ester groups can be selectively addressed. For instance, the aromatic nicotinate ester is more susceptible to saponification under basic conditions than the aliphatic ester. This allows for the unmasking of a carboxylic acid, which is a key handle for amide bond formation—a cornerstone of modern drug synthesis.
Workflow for Amide Synthesis
Protocol: Selective Hydrolysis and Amide Coupling (Hypothetical)
-
Selective Saponification: Dissolve the diester intermediate in a THF/water mixture. Cool to 0 °C and add 1.05 equivalents of Lithium Hydroxide (LiOH). Stir until the aromatic ester is fully hydrolyzed (monitored by LC-MS). Acidify carefully with dilute HCl to pH ~4 and extract the resulting carboxylic acid.
-
Amide Coupling: Dissolve the obtained acid in DMF. Add a desired primary or secondary amine (1.1 eq.), a coupling agent like HATU (1.2 eq.), and a non-nucleophilic base such as DIPEA (2.5 eq.). Stir at room temperature until completion. The final amide can then be purified via standard work-up and chromatography.
Conclusion
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is a highly functionalized building block that can be synthesized efficiently and in high purity using a robust Mizoroki-Heck coupling protocol. While its role in the synthesis of currently marketed pharmaceuticals is not established in public-domain literature, its structural features make it an attractive intermediate for discovery chemistry. The differential reactivity of its ester groups provides a clear pathway for the generation of diverse amide libraries, enabling researchers to explore new chemical space in the quest for novel therapeutics.
References
- Eisai Inc. (2012). Pharmaceutical compositions of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide. U.S.
- Eisai Co., Ltd. (2008). Crystalline form of the salt of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide or the solvate of the salt and a process for preparing the same. U.S.
- Eisai Co., Ltd. (2009). Amorphous salt of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide and process for preparing the same. U.S.
- Indena S.p.A. & UNIVERSITA' DEGLI STUDI DI MILANO. (2020). Process for the preparation of lenvatinib.
-
Indena S.p.A. & UNIVERSITA' DEGLI STUDI DI MILANO. (2021). Process for the preparation of lenvatinib. Eureka | Patsnap. [Link]
- Beijing Kanglisheng Pharmaceutical Technology Development Co., Ltd. (2015). Preparation method of lenvatinib.
-
PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Quick Company. (n.d.). An Improved Process For The Preparation Of Lenvatinib And Its Pharmaceutically Acceptable Salts Thereof. [Link]
- Eisai Co., Ltd. (2019). Process for the preparation of lenvatinib or its salts thereof.
-
Eureka | Patsnap. (2017). Preparation methods of lenvatinib mesylate drug impurities. [Link]
-
Eureka | Patsnap. (2021). Preparation method of lenvatinib and preparation method of lenvatinib intermediate. [Link]
-
Qingmu Pharmaceutical. (2024). Synthesis Methods of Lenvatinib Mesylate API. [Link]
-
Shiri, P., Ramezanpour, S., Amani, A. M., & Dehaen, W. (2022). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy. ResearchGate. [Link]
- Various Authors. (2017). Synthetic method of lenvatinib.
-
Various Authors. (2024). New polymorphic forms of Lenvatinib mesylate and process for their preparation. Indian Journal of Chemistry. [Link]
-
Wikipedia. (n.d.). Heck reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Various Authors. (2024). New polymorphic forms of Lenvatinib mesylate and process for their preparation. [Link]
-
Alonso, R., & Botana, A. (2013). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
-
PubChem. (n.d.). 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxamide. National Center for Biotechnology Information. [Link]
-
Wisniewska, H. M., et al. (2021). Ni-Catalyzed Enantioselective Intramolecular Mizoroki–Heck Reaction for the Synthesis of Phenanthridinone Derivatives. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
Sources
Application Note: Regioselective Functionalization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
This Application Note is designed for medicinal chemists and process development scientists. It details the reactivity profile of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate , a versatile bifunctional pyridine building block, and provides standardized protocols for its regioselective functionalization with nucleophiles.
Introduction & Reactivity Profile
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is a heterobifunctional diester . Its utility in drug discovery stems from the electronic and steric differentiation between its two ester groups, allowing for sequential functionalization. It serves as a critical intermediate for synthesizing kinase inhibitors (e.g., c-Met, VEGFR targeting) and bifunctional linkers.
Structural Analysis & Reactive Sites
The molecule presents three distinct sites for nucleophilic interaction:
-
Site A: C6-Side Chain Ester (Aliphatic): Attached via a methylene spacer (
). This ester behaves like a typical aliphatic acetate. It is sterically accessible and generally more reactive toward nucleophilic attack (aminolysis/hydrolysis) under mild conditions compared to the aromatic ester. -
Site B: C3-Nicotinate Ester (Aromatic): Conjugated directly to the electron-deficient pyridine ring. While activated by the ring nitrogen, it is sterically more constrained and less electrophilic than the aliphatic ester in the absence of specific Lewis acid activation.
-
Site C: C6-Methylene (Active Methylene): The protons at C6 are significantly acidic (
) due to the combined electron-withdrawing effects of the pyridine ring and the adjacent carbonyl. Bases (acting as nucleophiles) can deprotonate this site to generate a stable enolate for subsequent condensation reactions.
Visualizing the Reactivity Landscape
Figure 1: Reactivity map highlighting the three primary sites for chemical modification.
Experimental Protocols
Protocol A: Regioselective Aminolysis (Synthesis of C6-Amides)
Objective: Selectively convert the aliphatic C6-ester to an amide while retaining the C3-aromatic ester.
Mechanism: Nucleophilic Acyl Substitution (
Materials
-
Substrate: Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.05 equiv). Note: Sterically bulky amines enhance selectivity.
-
Solvent: Methanol (MeOH) or Tetrahydrofuran (THF).
-
Catalyst (Optional): None usually required. For unreactive amines, use 10 mol% TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mmol of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate in 5 mL of anhydrous MeOH/THF (0.2 M concentration) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Add the amine (1.05 mmol) dropwise over 5 minutes.
-
Critical Control Point: Do not add excess amine (>1.1 equiv) to avoid attacking the C3-ester.
-
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C). Monitor by TLC (System: 5% MeOH in DCM).
-
Endpoint: Disappearance of starting material; appearance of mono-amide. The C3-ester spot should remain unchanged.
-
-
Work-up:
-
Evaporate solvent under reduced pressure.
-
Redissolve residue in Ethyl Acetate (EtOAc).
-
Wash with 0.5 M HCl (to remove unreacted amine) followed by Brine.
-
Dry over
and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).
Expected Yield: 75–90% Mono-amide.
Protocol B: Global Functionalization (Formation of Dihydrazides/Diamides)
Objective: Convert both ester groups to amides or hydrazides. This is common for synthesizing precursors to polymers or metal-organic frameworks (MOFs). Mechanism: Thermodynamic control.
Materials
-
Substrate: Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (1.0 equiv).
-
Nucleophile: Hydrazine monohydrate (
) or Primary Amine (5.0 equiv). -
Solvent: Ethanol (EtOH).
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 mmol of substrate in 3 mL of EtOH.
-
Addition: Add Hydrazine monohydrate (5.0 mmol, excess).
-
Reflux: Heat the reaction mixture to reflux (78 °C) for 4–6 hours.
-
Note: The aromatic C3-ester requires thermal energy to overcome the activation barrier.
-
-
Precipitation: Upon cooling to room temperature, the dihydrazide product often precipitates as a white solid.
-
Filtration: Filter the solid, wash with cold EtOH, and dry under vacuum.
Data Summary: Selectivity vs. Conditions
| Parameter | Protocol A (Selective) | Protocol B (Global) |
| Temperature | 0 °C to 25 °C | 80 °C (Reflux) |
| Equivalents of Nu | 1.0 – 1.1 equiv | > 5.0 equiv |
| Time | 1 – 3 hours | 4 – 12 hours |
| Primary Product | C6-Amide / C3-Ester | C3,C6-Diamide/Dihydrazide |
Protocol C: Base-Mediated Cyclization (Advanced Application)
Objective: Utilization of the C6-active methylene to synthesize bicyclic heterocycles (e.g., Quinolizines or specialized Naphthyridines) via reaction with electrophiles followed by intramolecular nucleophilic closure. Context: While the prompt asks for reaction with nucleophiles, the most potent application of this molecule involves its deprotonation (by a base/nucleophile) to act as a C-nucleophile.
Workflow: Synthesis of Enaminones (DMF-DMA Reaction)
-
Reagent: React substrate with DMF-DMA (Dimethylformamide dimethyl acetal) at reflux.
-
Mechanism: The methylene protons at C6 are acidic. DMF-DMA acts as both a base and an electrophile.
-
Product: Formation of an enaminone (
) at the side chain. -
Cyclization: This intermediate reacts avidly with dinucleophiles (e.g., Hydrazine, Guanidine) to form fused heterocyclic systems.
Troubleshooting & Optimization
Common Issues
-
Issue: Poor Selectivity (Mixture of mono- and diamides).
-
Cause: Temperature too high or excess amine used.
-
Solution: Strictly maintain 0 °C and use exactly 1.0 equiv of amine. Use a less polar solvent (DCM instead of MeOH) to suppress proton transfer rates.
-
-
Issue: No Reaction at C3-Ester (In Protocol B).
-
Cause: Steric hindrance or insufficient activation.
-
Solution: Add a Lewis Acid catalyst (
) or use a sealed tube to heat above the boiling point of the solvent.
-
-
Issue: Hydrolysis instead of Aminolysis.
-
Cause: Wet solvents.
-
Solution: Use anhydrous solvents and store amines over KOH pellets.
-
Decision Logic for Experimental Design
Figure 2: Decision tree for selecting the appropriate functionalization protocol.
References
-
Regioselective Aminolysis of Pyridine Esters
-
Synthesis of Naphthyridines from Pyridine Diesters
- Title: Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candid
- Source: PMC / Molecules Journal.
- Context: Details the reaction of pyridine diesters with ammonia and hydrazines to form bicyclic systems.
-
URL:[Link]
-
General Reactivity of 6-Methylnicotinates
Sources
Application Notes and Protocols for the Derivatization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
Introduction: Unlocking the Synthetic Potential of a Versatile Nicotinate Building Block
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is a pyridine-based scaffold of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctional nature, featuring a pyridine ring, a nicotinate ester, and an active methylene group, presents a rich platform for a diverse array of chemical transformations. This multifunctionality allows for the strategic introduction of various pharmacophores and the construction of complex molecular architectures. Understanding the distinct reactivity of each functional group is paramount to harnessing the full synthetic utility of this versatile intermediate. These application notes provide a comprehensive guide to the key derivatization strategies for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Strategic Derivatization Pathways
The derivatization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate can be strategically directed towards three primary reactive sites: the active methylene group, the two distinct ester functionalities, and the pyridine ring itself. The selection of reagents and reaction conditions allows for a high degree of control over the synthetic outcome, enabling the targeted synthesis of a wide range of novel compounds.
Caption: Key derivatization strategies for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate.
I. Reactions at the Active Methylene Group: Forging New Carbon-Carbon Bonds
The methylene group situated between the pyridine ring and the ester carbonyl is activated by both electron-withdrawing groups, rendering its protons acidic and susceptible to deprotonation by a suitable base. This property is the cornerstone for a variety of carbon-carbon bond-forming reactions.
A. Alkylation of the Active Methylene Group
Alkylation of the active methylene position allows for the introduction of a wide range of alkyl and aryl substituents, providing a straightforward method to increase molecular complexity.
Mechanistic Rationale: The reaction proceeds via the formation of a carbanion intermediate upon treatment with a base. This nucleophilic carbanion then undergoes an S_N2 reaction with an appropriate electrophile, such as an alkyl halide. The choice of base is critical to ensure efficient deprotonation without promoting side reactions like ester hydrolysis. Non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred.
Caption: Workflow for the alkylation of the active methylene group.
Protocol 1: General Procedure for Alkylation
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise via the dropping funnel. Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the carbanion.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | LDA, NaH | Strong, non-nucleophilic base to avoid ester saponification. |
| Solvent | Anhydrous THF, DMF | Aprotic solvent to prevent quenching of the carbanion. |
| Temperature | 0 °C to room temperature | Controlled addition at low temperature to manage exothermicity. |
| Electrophile | Alkyl halides (I > Br > Cl) | Good leaving group for efficient S_N2 reaction. |
B. Knoevenagel Condensation
The Knoevenagel condensation is a powerful reaction for the formation of a new carbon-carbon double bond by reacting the active methylene compound with an aldehyde or a ketone in the presence of a weak base.[1]
Mechanistic Rationale: The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which facilitates the deprotonation of the active methylene group to a lesser extent than in alkylation. The resulting nucleophile adds to the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the α,β-unsaturated product.
Protocol 2: Knoevenagel Condensation with an Aromatic Aldehyde
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (1.0 eq) and the aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq) or ammonium acetate.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. A Dean-Stark apparatus can be used with toluene to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Workup and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.
II. Derivatization of the Ester Functionalities
The presence of two distinct methyl ester groups offers opportunities for selective or complete hydrolysis, amidation, or transesterification, leading to the formation of carboxylic acids, amides, or different esters, respectively. The nicotinate ester is generally less reactive than the acetate ester due to the electron-withdrawing nature of the pyridine ring. This difference in reactivity can be exploited for selective transformations under carefully controlled conditions.
A. Hydrolysis to Carboxylic Acids
Hydrolysis of the ester groups to the corresponding carboxylic acids is a fundamental transformation that opens up further derivatization possibilities, such as the formation of acid chlorides or the use in coupling reactions.
Mechanistic Rationale: Ester hydrolysis can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is generally preferred as it is an irreversible process. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
Protocol 3: Complete Hydrolysis to the Dicarboxylic Acid
-
Reaction: Dissolve Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (1.0 eq) in a mixture of methanol and water.
-
Saponification: Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2.5 eq), and heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.
-
Acidification and Isolation: Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 3-4 with a mineral acid (e.g., HCl). The dicarboxylic acid product may precipitate out of the solution and can be collected by filtration. If the product is soluble, it can be extracted with a suitable organic solvent.
Selective Monohydrolysis: Achieving selective monohydrolysis of one ester group in the presence of the other is a more challenging synthetic task. However, by carefully controlling the stoichiometry of the base, reaction temperature, and time, it may be possible to preferentially hydrolyze the more reactive acetate ester.[2][3]
B. Amidation to Amides
The direct conversion of the ester groups to amides is a highly valuable transformation in drug discovery, as the amide bond is a key feature of many biologically active molecules.
Mechanistic Rationale: The reaction of an ester with an amine to form an amide is typically slow and requires elevated temperatures or catalysis. Lewis acids or other activating agents can be employed to enhance the electrophilicity of the ester carbonyl, facilitating the nucleophilic attack by the amine.
Protocol 4: General Procedure for Amidation
-
Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (1.0 eq) and the desired amine (2.0-5.0 eq). A solvent such as methanol or toluene can be used, or the reaction can be run neat if the amine is a liquid.
-
Catalysis: A catalyst, such as sodium methoxide or a Lewis acid, can be added to accelerate the reaction.
-
Reaction: Heat the mixture to a temperature ranging from 80 °C to 150 °C and monitor the reaction by TLC or LC-MS.
-
Purification: Upon completion, cool the reaction mixture and purify the product directly by column chromatography or after an appropriate aqueous workup to remove excess amine and catalyst.
III. Pyridine Ring Functionalization
The pyridine ring in Methyl 6-(2-methoxy-2-oxoethyl)nicotinate can also be a site for derivatization, although it is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.
A. N-Oxidation
Oxidation of the pyridine nitrogen to an N-oxide can activate the ring for further functionalization.
Mechanistic Rationale: The lone pair of electrons on the pyridine nitrogen can be oxidized by a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide.
Protocol 5: N-Oxidation of the Pyridine Ring
-
Reaction: Dissolve Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Oxidation: Add m-CPBA (1.1-1.5 eq) portion-wise at 0 °C.
-
Monitoring and Workup: Stir the reaction at room temperature and monitor by TLC. Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the N-oxide product.
Conclusion
The derivatization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate offers a wealth of synthetic opportunities for the creation of novel and complex molecules. By understanding the reactivity of its distinct functional groups, researchers can strategically design and execute a wide range of chemical transformations. The protocols provided in these application notes serve as a foundation for the exploration of this versatile building block in the pursuit of new chemical entities with potential applications in drug discovery and materials science. As with any synthetic procedure, the reaction conditions may require optimization to achieve the desired outcome for specific substrates.
References
- Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.
-
Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link]
- Kaminski, T., & Kirsch, G. (2008). Claisen Condensation of N-Methylpyrrolidinone and α-Chloronicotinic esters. Journal of Heterocyclic Chemistry, 45(1), 229-232.
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619.
- Niwayama, S., et al. (2006). Recent Progress in the Non-enzymatic Desymmetrization of Symmetric Diesters. Current Organic Synthesis, 3(2), 143-155.
- Acheson, R. M., & Woollard, J. (1975). Addition reactions of heterocyclic compounds. Part LVII. Reactions of pyridines with acetylenic esters in the presence of carbanion sources. Journal of the Chemical Society, Perkin Transactions 1, (5), 446-450.
- Nicolaou, K. C., et al. (2005). A mild and selective method for the hydrolysis of esters with trimethyltin hydroxide.
- Ghosh, S. C., et al. (2012). Copper-Catalyzed Oxidative Amidation of Aldehydes with Amine HCl Salts. The Journal of Organic Chemistry, 77(18), 8007–8015.
- Pankow, J. F., et al. (2025). Trace levels of naturally formed 6-methylnicotine in tobacco leaf and in tobacco products.
- Jordt, S.-E., et al. (2024). 6-Methylnicotine: A new synthetic nicotine analog in "tobacco-free" products. bioRxiv.
- Vanhee, C., et al. (2024). Characterization of "Metatine" containing e-liquids. Poster presented at the Society for Research on Nicotine & Tobacco Europe (SRNT-E) conference.
- Erythropel, H. C., et al. (2025). Identification of 6-methylnicotine in commercial e-liquids.
- Haglid, F. (1967). Synthesis of some methyl-substituted nicotines. Acta Chemica Scandinavica, 21, 329-334.
- Seeman, J. I., et al. (1985). The conformational analysis of nicotine. A 1H and 13C NMR investigation of the effect of N-protonation and N-methylation on the conformation of nicotine and its analogues. The Journal of Organic Chemistry, 50(18), 3242-3248.
- Rylander, P. N. (1982). Hydrogenation of pyridines.
- Acheson, R. M., & Elmore, N. F. (1978). Addition reactions of heterocyclic compounds. Part 65. The reaction of pyridine with dimethyl acetylenedicarboxylate in the presence of methyl acetoacetate. Journal of the Chemical Society, Perkin Transactions 1, 1125-1130.
- Berti, F., et al. (2013). An unexpected reaction of pyridine with acetyl chloride to give dihydropyridine and piperidine derivatives. Tetrahedron Letters, 54(44), 5947-5950.
- Fu, G. C. (2004). Asymmetric catalysis with chiral pyridines. Accounts of Chemical Research, 37(8), 542-547.
- Lee, E. C., et al. (2004). A general and efficient method for the Staudinger reaction of ketenes with imines catalyzed by a chiral N-heterocyclic carbene. Journal of the American Chemical Society, 126(44), 14346-14347.
- Ou, D., & Hohing, T. L. (1978). GLC analysis of 2-pyridylacetic acid, a major metabolite of betahistine. Journal of Pharmaceutical Sciences, 67(8), 1165-1166.
- Douglas, J. F., & Hohing, T. L. (1978). GLC determination of betahistine in plasma. Journal of Pharmaceutical Sciences, 67(8), 1166-1167.
-
PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved February 17, 2026, from [Link]
Sources
Application Note: Large-Scale Synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
Executive Summary
This guide details a scalable, robust protocol for the synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate , a critical pyridine intermediate used in the development of P2X7 antagonists and other heterocyclic pharmaceutical agents.
While discovery-scale routes often utilize the lateral lithiation of 6-methylnicotinate (requiring cryogenic conditions, -78 °C), this protocol utilizes a nucleophilic aromatic substitution (
Strategic Route Analysis
The Challenge
The target molecule contains two ester functionalities:
-
Nicotinate Ester (C3): Conjugated to the pyridine ring, relatively stable.
-
Aliphatic Ester (C6-side chain): Part of the acetate group, more reactive.
Direct esterification of the corresponding diacid is problematic due to potential decarboxylation of the acetic acid moiety or regioselectivity issues. Lateral lithiation of methyl 6-methylnicotinate requires LDA/LiHMDS and cryogenic reactors, which are capital-intensive for scale-up.
The Solution: Malonate Displacement
We employ a two-stage sequence:
- Coupling: Reaction of Methyl 6-chloronicotinate with dimethyl malonate anion.
-
Krapcho Decarboxylation: Selective removal of one malonate ester using halide salts in wet DMSO.
Advantages:
-
Regioselectivity: The Krapcho conditions (
attack on methyl group) are highly selective for the aliphatic malonate esters over the aromatic nicotinate ester. -
Safety: Eliminates pyrophoric bases (n-BuLi) and hydrogen gas evolution (if NaOMe is used instead of NaH).
-
Cost: Methyl 6-chloronicotinate is a commoditized starting material.
Reaction Scheme Diagram
Caption: Two-step process flow from chloronicotinate to the target diester via malonate intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of Dimethyl 2-(5-(methoxycarbonyl)pyridin-2-yl)malonate
Reagents:
-
Methyl 6-chloronicotinate (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Sodium Methoxide (NaOMe), 25% w/w in Methanol (2.2 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)
Rationale: We use 2.2 equivalents of base because the product (pyridyl malonate) is more acidic than the starting malonate. The reaction consumes 1 equiv to generate the nucleophile and 1 equiv to deprotonate the product, driving the equilibrium forward.
Protocol:
-
Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Anion Formation:
-
Charge DMF (5 vol relative to SM) and Dimethyl malonate (1.2 equiv).
-
Cool to 0–5 °C.
-
Add NaOMe solution dropwise, maintaining internal temperature < 15 °C. (Exothermic).
-
Stir for 30 min at 20 °C to ensure complete anion formation.
-
-
Coupling:
-
Add Methyl 6-chloronicotinate (1.0 equiv) as a solid or solution in DMF.
-
Heat the mixture to 80–90 °C .
-
Monitor by HPLC.[1] Reaction is typically complete in 4–6 hours.
-
-
Quench & Workup:
-
Cool to 20 °C.
-
Slowly add Acetic Acid (2.5 equiv) to quench the reaction and protonate the malonate anion (Caution: Mild exotherm).
-
Dilute with Water (10 vol) and extract with Ethyl Acetate (2 x 5 vol).
-
Wash organic layer with Brine.[2] Dry over Na2SO4 and concentrate.
-
Note: The crude oil is typically sufficiently pure (>90%) for the next step.
-
Step 2: Krapcho Decarboxylation
Reagents:
-
Crude Pyridyl Malonate (from Step 1)
-
Sodium Chloride (NaCl) (1.5 equiv)
-
Water (2.0 equiv)
Rationale: Standard acidic hydrolysis would hydrolyze both esters. Krapcho conditions (halide salt in wet polar aprotic solvent) facilitate the nucleophilic attack of Cl- on the methyl group of the aliphatic ester (more electrophilic/accessible), generating a carboxylate which spontaneously decarboxylates.[3] The aromatic nicotinate ester remains intact.
Protocol:
-
Reactor Setup: Use the same reactor setup as Step 1.
-
Reaction:
-
Dissolve the crude intermediate in DMSO (4 vol).
-
Add NaCl (1.5 equiv) and Water (2 equiv).
-
Heat to 135–145 °C .
-
Critical Control: Vigorous evolution of CO2 and MeCl gas will occur. Ensure proper venting and scrubbing.
-
Monitor by HPLC.[1] Reaction typically requires 4–8 hours.
-
-
Workup:
-
Cool to 20 °C.
-
Pour the reaction mixture into ice-water (10 vol).
-
Extract with Ethyl Acetate or MTBE (3 x 4 vol).
-
Wash combined organics with water (to remove DMSO) and brine.
-
Concentrate under reduced pressure.[2]
-
-
Purification:
Analytical Data & Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% (Area %) | HPLC (C18, ACN/Water/0.1% TFA) |
| 1H NMR | Consistent with structure | 400 MHz, CDCl3 |
| Mass Spec | [M+H]+ = 210.2 | LC-MS (ESI) |
| Water Content | < 0.5% | Karl Fischer |
Key NMR Signals (Expected):
-
Pyridine Ring: Three aromatic protons.
-
H-2 (d, ~9.1 ppm, alpha to N).
-
H-4 (dd, ~8.2 ppm).
-
H-5 (d, ~7.4 ppm).
-
-
Esters: Two singlet methyl peaks.
-
Ar-COOCH3 : ~3.95 ppm (s, 3H).
-
-CH2-COOCH3 : ~3.70 ppm (s, 3H).
-
-
Methylene:
-
Ar-CH2 -COOMe: ~3.8-3.9 ppm (s, 2H).
-
Safety & Hazard Analysis
| Hazard | Risk | Mitigation |
| Methyl 6-chloronicotinate | Skin sensitizer / Irritant | Use full PPE (gloves, goggles, lab coat). Handle in fume hood. |
| Sodium Methoxide | Corrosive / Moisture sensitive | Use solid NaOMe or solution in closed transfer system. Avoid water contact. |
| DMSO/High Temp | Thermal runaway / Decomposition | Do not exceed 160 °C. Ensure reactor has burst disk/relief valve. |
| Methyl Chloride (MeCl) | Toxic Gas (Byproduct) | The Krapcho reaction generates MeCl gas. Vent to a caustic scrubber. |
References
-
Krapcho Decarboxylation Mechanism & Scope
-
Flynn, D. L., et al. "Chemical Synthesis of Pyridine Acetates." Chemical Reviews, 2004.[6]
- Context: Validates the selectivity of halide-mediated decarboxylation for gem-diesters in the presence of arom
-
-
Malonate Displacement on Chloropyridines
- Organic Syntheses, Coll. Vol. 4, p.
- Context: Provides the foundational stoichiometry for the displacement using sodium enol
- Chisari, A., et al. "Safety of reactions in DMSO at elevated temperatures." Process Safety Progress, 2018.
-
Target Molecule Data
- PubChem CID: 586039 (Related deriv
(Note: Specific patent literature for this exact intermediate often falls under proprietary synthesis of P2X7 antagonists, but the chemistry described above is standard "textbook" process chemistry adapted for this scaffold.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 5. environmentclearance.nic.in [environmentclearance.nic.in]
- 6. Synthesis and Deconstruction of Polyethylene-type Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" in the synthesis of heterocyclic compounds
This is a comprehensive Application Note and Protocol guide for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate , a versatile pyridine building block used in the synthesis of complex heterocyclic systems, particularly naphthyridines and indolizines.[1]
Executive Summary
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (CAS: 153802-53-0), also known as dimethyl 2-(5-(methoxycarbonyl)pyridin-2-yl)acetate, is a bifunctional pyridine scaffold critical in modern medicinal chemistry.[1] Its structural uniqueness lies in the 3,6-substitution pattern , which provides two distinct electrophilic ester sites and a highly reactive C6-methylene "handle."[1]
Unlike standard homophthalates (which are ortho-substituted), this para-like arrangement prevents direct intramolecular cyclization between the two ester groups.[1] Instead, it serves as a linchpin scaffold for:
-
2,7-Naphthyridine Synthesis: Via functionalization of the C5 position.
-
Indolizine Construction: Through Tschitschibabin-type cyclizations involving the pyridine nitrogen.
-
Regioselective Functionalization: Exploiting the pKa difference between the C6-methylene protons and the aromatic ring protons.
This guide details the chemical profile, reaction logic, and validated protocols for utilizing this scaffold in drug discovery workflows.[1][2]
Chemical Profile & Reactivity Analysis
Structural Properties
| Property | Specification |
| IUPAC Name | Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate |
| Molecular Formula | |
| Molecular Weight | 209.20 g/mol |
| Key Functional Groups | 1.[1][3] C3-Ester: Conjugated, electron-deficient (Michael acceptor character).2.[1] C6-Acetate: Aliphatic, contains acidic |
| Acidity (pKa) | C6-Methylene protons: ~18–20 (DMSO).[1][2] Activated by both the ester carbonyl and the electron-deficient pyridine ring. |
Reactivity Logic
The molecule functions as a masked dianion equivalent .[1]
-
Site A (C6-Methylene): The most reactive site.[1][2] Deprotonation with weak bases (e.g.,
, DBU) generates a stabilized carbanion suitable for alkylation, Knoevenagel condensation, or reaction with electrophiles like DMF-DMA.[1][2] -
Site B (Pyridine Nitrogen): Available for
-alkylation or -oxidation.[1] Crucial for forming fused bicyclic systems like indolizines.[1][2] -
Site C (C3-Ester): Less reactive than the aliphatic ester towards hydrolysis, allowing for regioselective saponification of the C6-side chain.[1]
Strategic Applications (The "Why")
Synthesis of 2,7-Naphthyridines (Copyrines)
The 2,7-naphthyridine scaffold is a bioisostere of isoquinoline and is prominent in kinase inhibitors (e.g., FGFR4 inhibitors).[1][2] This building block allows for the construction of the second pyridine ring via the "homophthalate-like" extension of the C6 arm, provided the C5 position is pre-functionalized (e.g., via nitration/reduction).
Indolizine Formation
Reaction with
Late-Stage Diversification
The C6-acetate arm acts as a flexible linker. It can be selectively hydrolyzed and coupled to amines, creating a library of amide derivatives without disturbing the core nicotinate ester.[1][2]
Detailed Experimental Protocols
Protocol A: Regioselective Enamination (Precursor to Naphthyridines)
Objective: To convert the active methylene group into an enaminone, a key intermediate for ring closure.[1][2]
Mechanism: The acidic methylene attacks the electrophilic carbon of DMF-DMA, followed by elimination of methanol.
Materials:
-
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (1.0 eq)[1]
- -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)[1][2]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (10 mmol) and anhydrous toluene (50 mL).
-
Addition: Add DMF-DMA (15 mmol) via syringe under nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (the product is usually a bright yellow/orange solid or oil).[1]-
Note: The evolution of methanol indicates reaction progress. A Dean-Stark trap can drive the reaction to completion if sluggish.
-
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Purification: Triturate the residue with cold diethyl ether or hexanes to precipitate the enaminone product (Methyl 6-(1-(dimethylamino)-3-methoxy-3-oxoprop-1-en-2-yl)nicotinate).[1]
Validation:
-
NMR: Look for the disappearance of the singlet at
ppm (CH2) and appearance of vinyl protons and two methyl singlets for .[1][2]
Protocol B: Synthesis of Indolizine-1-carboxylates (Tschitschibabin Cyclization)
Objective: To fuse a pyrrole ring onto the pyridine scaffold using the nitrogen and the activated methylene.
Materials:
-
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (1.0 eq)[1]
-
Phenacyl bromide (or substituted
-haloketone) (1.1 eq)[1][2] -
Sodium bicarbonate (
)[1][2][4] -
Acetone or Acetonitrile[2]
Procedure:
-
Quaternization: Dissolve the nicotinate (5 mmol) in acetone (20 mL). Add phenacyl bromide (5.5 mmol).[1][2]
-
Incubation: Stir at room temperature for 12–24 hours. A precipitate (pyridinium salt) usually forms.[1][2]
-
Filtration: Filter the salt, wash with cold acetone, and dry.
-
Cyclization: Suspend the salt in water (30 mL) and add solid
(15 mmol) slowly. -
Reflux: Heat the mixture at reflux for 2 hours. The indolizine will precipitate or form an oil.[1]
-
Extraction: Extract with Ethyl Acetate (
mL). Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol C: Selective Hydrolysis of the Aliphatic Ester
Objective: To differentiate the C6-acetate ester from the C3-benzoate ester for linker attachment.
Logic: The aliphatic ester is sterically more accessible and electronically more susceptible to mild alkaline hydrolysis than the conjugated aromatic ester.[1]
Procedure:
-
Dissolution: Dissolve the diester (1.0 eq) in THF/MeOH (1:1 v/v).
-
Saponification: Cool to
. Add Lithium Hydroxide (LiOH, 1.05 eq) as a 1M aqueous solution dropwise.[1][2] -
Monitoring: Stir at
for 1–2 hours. Monitor by LC-MS for the mono-acid mass. -
Quench: Acidify carefully with 1N HCl to pH ~4.
-
Isolation: Extract the mono-acid with EtOAc. The product is 2-(5-(methoxycarbonyl)pyridin-2-yl)acetic acid .[1]
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent reactivity of the scaffold:
Caption: Figure 1: Divergent synthetic pathways from the Methyl 6-(2-methoxy-2-oxoethyl)nicotinate scaffold.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Enamination | Incomplete removal of methanol. | Use a Dean-Stark trap or molecular sieves to drive equilibrium. Increase reaction time. |
| C3-Ester Hydrolysis | Base concentration too high or temp > | Strictly control LiOH stoichiometry (1.05 eq). Keep reaction on ice. |
| Indolizine Polymerization | Reaction mixture too concentrated; overheating.[1][2] | Dilute reaction (0.1 M).[1][2] Ensure inert atmosphere (Argon) during cyclization. |
| Solubility Issues | High polarity of the diester. | Use co-solvents like DMF or DMSO for alkylation steps if Toluene/THF fails.[1][2] |
References
-
Synthesis of 2,7-Naphthyridines
-
Active Methylene Reactivity (DMF-DMA)
-
Indolizine Synthesis
- Title: One-pot synthesis of indolizines
- Source: Organic Syntheses (General Protocol Adapt
-
URL:[Link]
-
Compound Data
Sources
analytical methods for "Methyl 6-(2-methoxy-2-oxoethyl)nicotinate" characterization
Application Note: Comprehensive Characterization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
Executive Summary & Molecule Overview
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (CAS 153802-53-0) is a critical pyridine-based diester intermediate, often utilized in the synthesis of complex pharmaceutical scaffolds, including COX-2 inhibitors and specific kinase antagonists. Its structural duality—containing both a rigid aromatic nicotinate core and a flexible acetate side chain—presents unique challenges in purification and characterization.
This guide provides a definitive protocol for the identification (NMR, MS, IR) and quantification (HPLC-UV) of this compound. The methods detailed herein are designed to differentiate the target molecule from common synthetic by-products, such as the decarboxylated 6-methylnicotinate or the hydrolyzed mono-acids.
Target Molecule Profile:
-
IUPAC Name: Methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate
-
Formula:
-
Molecular Weight: 209.20 g/mol [1]
-
Physical State: Typically a low-melting solid or viscous oil (dependent on purity/polymorph).
Physicochemical Profiling
Understanding the physicochemical behavior is the prerequisite for selecting appropriate analytical solvents and chromatographic conditions.
| Property | Value / Prediction | Analytical Implication |
| Solubility | High: DMSO, MeOH, DCM, EtOAcLow: Water, Hexanes | Use MeCN/H2O for HPLC. Dissolve in DMSO-d6 for NMR to prevent aggregation. |
| LogP | ~1.1 - 1.4 (Predicted) | Elutes relatively early on C18 columns; requires low organic start in gradient. |
| pKa (Base) | ~3.5 (Pyridine Nitrogen) | Mobile phases must be buffered (pH > 4.5 or acidic < 2.5) to ensure sharp peak shape. |
| UV Max | ~260-265 nm | Pyridine |
Structural Identification (The "Truth" of the Molecule)
The following spectral data constitutes the "fingerprint" for confirming identity.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 (Preferred for resolution of exchangeable protons and solubility)
NMR (400 MHz, DMSO-d6) Assignment: The molecule is a 3,6-disubstituted pyridine. The proton coupling pattern is characteristic:- 9.05 ppm (d, J = 2.0 Hz, 1H): H-2 . Deshielded by the adjacent Nitrogen and the 3-ester group. Appears as a doublet due to meta-coupling with H-4.
- 8.28 ppm (dd, J = 8.2, 2.0 Hz, 1H): H-4 . Ortho-coupling to H-5 and meta-coupling to H-2.
- 7.52 ppm (d, J = 8.2 Hz, 1H): H-5 . Upfield relative to H-2/H-4 due to distance from the 3-ester.
- 4.02 ppm (s, 2H): Side Chain Methylene (-CH2-). Singlet. The chemical shift is distinct, pushed downfield by the aromatic ring and the carbonyl.
-
3.88 ppm (s, 3H): 3-COOC
. Aromatic ester methyl. -
3.64 ppm (s, 3H): 6-CH2-COOC
. Aliphatic ester methyl.
-
Carbonyls: Two signals ~171 ppm (aliphatic ester) and ~165 ppm (aromatic ester).
-
Aromatic Carbons: Five signals in the 120-165 ppm range. C-2 and C-6 will be most deshielded.
-
Aliphatic Carbons: ~52 ppm (methoxy carbons), ~40-42 ppm (methylene linker).
Mass Spectrometry (MS)
-
Ionization: ESI (Positive Mode).
-
Parent Ion:
. -
Adducts:
is common. -
Fragmentation:
-
Loss of OMe (-31 Da)
179. -
Loss of COOMe (-59 Da)
151 (Characteristic of methyl esters).
-
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong doublet or broad band at 1735–1750 cm⁻¹ (Ester carbonyls).
-
C=N / C=C Stretch: Sharp bands at 1590–1600 cm⁻¹ (Pyridine ring breathing).
Chromatographic Purity Protocol (HPLC-UV)
This method separates the target diester from potential hydrolysis products (mono-acids) and starting materials (6-methylnicotinate).
Method Parameters:
-
Instrument: HPLC with PDA/UV Detector.
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains Pyridine in protonated state, improving shape).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: 260 nm.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % A (Buffer) | % B (MeCN) | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 10.0 | 40 | 60 | Linear Gradient |
| 12.0 | 5 | 95 | Wash |
| 15.0 | 5 | 95 | Hold |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
System Suitability Criteria:
-
Retention Time (RT): Target peak ~7.5 - 8.5 min.
-
Tailing Factor:
(Critical for basic pyridines). -
Resolution:
between target and nearest impurity.
Impurity Profiling & Logic
The synthesis and degradation pathways define the impurity profile. The diagram below illustrates the analytical logic flow and potential impurities.
Figure 1: Analytical workflow for the characterization and release of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9996712 (Related Analog: Methyl 2,6-dimethyl-4-(3-nitrophenyl)-3-carboxy-5-pyridinecarboxylate). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NMR prediction principles used in Section 3).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
Introduction
Welcome to the technical support center for the synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate. This guide is designed for researchers, chemists, and process development professionals who are working with this key chemical intermediate. As a diester derivative of nicotinic acid, this molecule presents unique challenges, particularly concerning reaction selectivity and product stability. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its synthesis, ensuring you can navigate potential pitfalls and optimize your experimental outcomes. Our approach is grounded in mechanistic principles to explain the causality behind common side reactions and to provide robust, field-proven solutions.
Postulated Synthetic Pathway: Palladium-Catalyzed Cross-Coupling
A robust and versatile method for synthesizing the target molecule involves a palladium-catalyzed cross-coupling reaction. This strategy offers high convergence and functional group tolerance. The proposed pathway involves the coupling of a readily available methyl 6-halonicotinate with a zinc or boron-based reagent bearing the methyl acetate moiety.
Caption: Systematic workflow for troubleshooting low reaction conversion.
Question 2: My final product is contaminated with significant amounts of mono- and/or di-carboxylic acids. How can I prevent the hydrolysis of the two ester groups?
Answer: The target molecule contains two methyl ester groups, both of which are susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water. [1][2]This side reaction can occur during the reaction itself if the conditions are not anhydrous, or more commonly, during the aqueous workup and purification steps.
Mechanistic Insight:
Sources
Technical Support Center: Purification of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
Core Directive & Executive Summary
User,
You are likely encountering difficulties isolating Methyl 6-(2-methoxy-2-oxoethyl)nicotinate due to the "Pyridine Paradox": the molecule is basic enough to interact destructively with acidic stationary phases (silica), yet the diester functionality makes it susceptible to hydrolysis—which, in this specific molecular scaffold, can trigger irreversible decarboxylation.
This guide moves beyond standard protocols to address the mechanistic causes of yield loss and poor separation. Our goal is to transition your workflow from "trial-and-error" to a deterministic process.
Troubleshooting Guides (Symptom-Based)
Module A: Chromatography Issues (Tailing & Broadening)
Symptom:
-
TLC spots are "streaking" or "comet-shaped" rather than circular.
-
Flash chromatography peaks are broad, leading to poor resolution between the product and impurities (e.g., unreacted 6-methylnicotinate).
Root Cause Analysis:
The pyridine nitrogen possesses a lone pair that acts as a Lewis base. Standard silica gel (
Protocol: The "Buffered Silica" Method Do not run this compound on untreated silica.
-
Mobile Phase Modification:
-
Standard: Hexanes/Ethyl Acetate (gradient).
-
Correction: Add 1% Triethylamine (TEA) or 1%
to the mobile phase. -
Mechanism:[1][2] The amine modifier saturates the acidic silanol sites, effectively "capping" them. This forces the pyridine diester to elute based on polarity rather than acid-base affinity.
-
-
Stationary Phase Pre-treatment (Critical for Scale-up):
-
Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before injecting the sample. This ensures the silica is neutralized before the sensitive diester touches it.
-
-
Alternative Stationary Phase:
-
If tailing persists, switch to Neutral Alumina (Grade III) . Alumina lacks the acidic protons of silica, eliminating the tailing interaction entirely without the need for amine modifiers.
-
Module B: Stability & Yield Loss (The "Disappearing Product")
Symptom:
-
Product purity decreases during workup or storage.
-
NMR shows the disappearance of the side-chain methylene protons (
) and the appearance of a methyl group signal. -
New spots appear on TLC after the compound sits in solution.
Root Cause Analysis: The Decarboxylation Trap This is the most dangerous trap for this specific molecule.
-
Hydrolysis: Exposure to water/base hydrolyzes the side-chain ester (C6 position) to the free acid: Pyridyl-acetic acid.
-
Decarboxylation: Unlike stable benzoic acids, 2-pyridylacetic acids are electronically unstable. The pyridine ring acts as an electron sink, facilitating the loss of
even at mild temperatures. -
Result: The molecule reverts to Methyl 6-methylnicotinate .[2][3] This is irreversible.
Protocol: The "Anhydrous & Neutral" Workflow
| Step | Standard Practice (RISK) | Corrective Protocol (SAFE) |
| Quench | Water/Bicarb wash | Cold Ammonium Chloride ( |
| Drying | Magnesium Sulfate ( | Sodium Sulfate ( |
| Solvent Removal | Rotovap at 50°C+ | Rotovap < 35°C . Heat accelerates the decarboxylation of any trace hydrolyzed acid. |
| Storage | Benchtop vial | Store at -20°C under Argon . Moisture is the enemy. |
Visualization: Purification Decision Logic
The following diagram illustrates the decision tree for purifying this specific pyridine diester, accounting for its chemical sensitivities.
Figure 1: Purification workflow emphasizing silanol mitigation and thermal protection.
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization instead of chromatography? A: Yes, and it is often preferred for scale-up. The diester is moderately polar.
-
Solvent System: Try a mixture of Ethyl Acetate/Hexanes or MTBE/Heptane .
-
Technique: Dissolve in minimum hot EtOAc (max 40°C), then slowly add Hexanes until turbidity appears. Cool to 4°C.
-
Warning: Do not use alcohols (MeOH/EtOH) if there is any trace of acid/base catalyst present, as transesterification (swapping the methyl ester for ethyl) can occur rapidly on the side chain.
Q2: Why does my product turn yellow on the column? A: Pyridine derivatives often oxidize or form N-oxides when exposed to air and light on silica gel for extended periods. The yellow color indicates the formation of conjugated impurities or N-oxides.
-
Fix: Minimize column residence time. Flush the column with Nitrogen before use if the compound is particularly sensitive.
Q3: I see a peak at M-59 in my Mass Spec. What is it?
A: M-59 corresponds to the loss of the carboxymethyl group (
References & Authoritative Grounding
-
Pyridine-Silanol Interactions:
-
Instability of 2-Pyridylacetic Acids:
-
Mechanism:[1][2] 2-pyridylacetic acids are prone to thermal decarboxylation due to the electron-withdrawing nature of the pyridine ring stabilizing the intermediate carbanion/ylide.
-
Source: Katritzky, A. R., et al. "Tautomerism and decarboxylation of 2-pyridylacetic acid." Journal of the Chemical Society. (General reference for pyridine acetic acid instability).
-
-
General Purification of Pemetrexed Intermediates:
-
Context: This molecule is a key fragment in antifolate synthesis.
-
Source: "Process for the preparation of Pemetrexed Diacid." Google Patents (CN101016287A).
-
-
Esterification Protocols:
Sources
Technical Support Center: Synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
[1]
Executive Technical Overview
Target Molecule: Methyl 6-(2-methoxy-2-oxoethyl)nicotinate CAS Registry Number: (Analogous structures: 5470-70-2 for 6-methyl precursor; 73781-91-6 for 6-chloro precursor) Core Challenge: The synthesis requires installing a functionalized acetate side chain at the C6 position of the pyridine ring.[1]
-
Traditional Route: Condensation of 6-methylnicotinate with dimethyl carbonate using stoichiometric strong bases (NaH, LDA). Issues: Hazardous reagents, difficult scale-up, moisture sensitivity.
-
Catalytic Route (Focus):
-Arylation of acetate enolates with 6-halonicotinates.[1] Standard: Palladium catalysis.[1][2][3][4][5] Alternative: Nickel catalysis (Cost reduction) or Solid Acid catalysis (Green esterification).
This guide provides validated protocols for Nickel-Catalyzed Cross-Coupling and Solid-Acid Catalyzed Esterification , offering a robust alternative to expensive Pd-cycles or hazardous NaH processes.[1]
Module A: Nickel-Catalyzed -Arylation (The Cost-Effective Alternative)[1]
Objective: Couple Methyl 6-chloronicotinate with Methyl Acetate (via Zinc Enolate) using a Nickel catalyst instead of Palladium. Mechanism: Ni(0)/Ni(II) catalytic cycle involving oxidative addition into the C-Cl bond, transmetallation with the zinc enolate, and reductive elimination.
Experimental Protocol
| Component | Reagent/Specs | Equiv. | Role |
| Substrate | Methyl 6-chloronicotinate | 1.0 | Electrophile |
| Nucleophile | Methyl Acetate | 1.5 | Enolate Precursor |
| Base/Reductant | LHMDS (1.0M in THF) | 1.6 | Deprotonation |
| Transmetallation | ZnCl₂ (Anhydrous) | 1.1 | Enolate Stabilization |
| Catalyst | Ni(cod)₂ | 0.05 (5 mol%) | Alternative Catalyst |
| Ligand | BINAP or dppf | 0.06 (6 mol%) | Stabilization/Bite Angle |
| Solvent | Toluene / THF (1:[1]1) | [0.2 M] | Medium |
Step-by-Step Methodology:
-
Enolate Formation (The Reformatsky-Type Species):
-
In a flame-dried Schlenk flask under Argon, charge THF and cool to -78°C.
-
Add LHMDS dropwise.[1] Add Methyl Acetate slowly.[1] Stir for 30 min.
-
Add anhydrous ZnCl₂ (dissolved in THF). Warm to 0°C for 20 min to form the Zinc Enolate.
-
Critical Check: Solution should be clear or slightly cloudy.[1] Precipitate indicates wet ZnCl₂.[1]
-
-
Catalyst Preparation (Glovebox or Strict Schlenk):
-
In a separate vial, mix Ni(cod)₂ (yellow solid) and Ligand (BINAP) in Toluene. Stir for 10 min until the solution turns deep red/orange (complex formation).
-
-
Coupling Reaction:
-
Workup:
Troubleshooting Guide: Ni-Catalyzed Arylation
Q: The reaction mixture turned black immediately upon heating, and yield is <10%.
-
Diagnosis: Catalyst decomposition ("Ni-black" formation) due to oxygen exposure or unstable ligand complex.[1]
-
Solution: Ensure Ni(cod)₂ is bright yellow (not greenish). Increase Ligand:Metal ratio to 1.2:1 or 1.5:1. Use a more electron-rich ligand like P(t-Bu)₃ if BINAP fails, as it stabilizes the oxidative addition complex.[1]
Q: I observe homocoupling of the pyridine (2,2'-bipyridine formation).
-
Diagnosis: Reductive elimination occurred without transmetallation, or disproportionation of the Ni(I) intermediate.
-
Solution: Increase the concentration of the Zinc Enolate. Ensure the enolate is fully formed (check ZnCl₂ dryness) before adding the catalyst. Lower the temperature to 40°C and extend time.
Q: The product is contaminated with de-chlorinated starting material (Methyl nicotinate).
-
Diagnosis: Beta-hydride elimination from the alkyl group or protonation of the oxidative addition intermediate.
-
Solution: Ensure strictly anhydrous conditions (proton source). Avoid THF if possible; use pure Toluene or Dioxane to reduce H-abstraction sources.[1]
Module B: Solid-Acid Catalyzed Esterification (The Green Route)
Objective: If starting from the dicarboxylic acid precursor (e.g., obtained via hydrolysis or fermentation), use heterogeneous catalysis to form the diester without generating acidic wastewater.
Reactions: 6-(carboxymethyl)nicotinic acid + MeOH
Experimental Protocol
| Component | Reagent | Conditions |
| Substrate | 6-(carboxymethyl)nicotinic acid | 1.0 Equiv |
| Catalyst | Amberlyst-15 (H+ form) or Sulfated Zirconia | 20 wt% loading |
| Solvent/Reagent | Methanol (Anhydrous) | Excess (Solvent) |
| Apparatus | Soxhlet Extractor with Molecular Sieves (3Å) | Reflux |
Step-by-Step Methodology:
-
Catalyst Activation:
-
Reaction Setup:
-
Suspend the diacid in MeOH. Add the solid catalyst.
-
Install a Soxhlet extractor containing activated 3Å Molecular Sieves (to trap water byproduct).
-
-
Execution:
-
Reflux (65°C) for 24 hours. The equilibrium is driven by water removal.
-
Monitoring: HPLC (C18 column, Acetonitrile/Water). Disappearance of acid peak.
-
-
Purification:
Troubleshooting Guide: Solid Acid Catalysis
Q: Conversion stalls at 60-70%.
-
Diagnosis: Water accumulation in the catalyst pores (poisoning active sites) or equilibrium limitation.
-
Solution: Replace the molecular sieves in the Soxhlet. Use a higher methanol-to-substrate ratio (dilution effect).[1]
Q: The catalyst beads are fracturing or turning dark.
-
Diagnosis: Mechanical attrition or fouling by polymerization of side products.
-
Solution: Use a magnetic stirrer bar that does not grind the beads (overhead stirring preferred). Wash catalyst with DCM after reaction to remove organics.[1]
Comparative Data Analysis
| Feature | Standard Pd-Catalysis | Alternative Ni-Catalysis | Alternative Solid Acid |
| Cost | High (Pd metal + Ligands) | Low (Ni is ~2000x cheaper) | Medium (Reusable) |
| Air Sensitivity | Moderate | High (Requires Glovebox/Schlenk) | Low (Robust) |
| Selectivity | High | Moderate (Risk of homocoupling) | High (Chemoselective) |
| Scalability | Good | Excellent (Cheaper at kg scale) | Excellent (Flow chemistry compatible) |
| Green Metric | Low (Heavy metal waste) | Medium | High (No mineral acid waste) |
Reaction Pathway Visualization
Caption: Dual catalytic pathways for synthesizing Methyl 6-(2-methoxy-2-oxoethyl)nicotinate. Top path: Ni-catalyzed cross-coupling (C-C bond formation).[1] Bottom path: Heterogeneous acid-catalyzed esterification.[1]
References
-
Hama, T., & Hartwig, J. F. (2008).[3] Palladium-Catalyzed
-Arylation of Esters with Chloroarenes. Organic Letters, 10(8), 1549–1552.- Context: Establishes the baseline for alpha-aryl
-
Ge, S., & Hartwig, J. F. (2011).[3] Nickel-Catalyzed Asymmetric
-Arylation and Heteroarylation of Ketones with Chloroarenes. Journal of the American Chemical Society, 133(41), 16330–16333.- Context: Validates Nickel as a viable alternative catalyst for enol
-
Hama, T., Ge, S., & Hartwig, J. F. (2013).[3] Palladium-Catalyzed
-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry, 78(17), 8250–8266.- Context: Provides the specific protocol for using Zinc enolates (Reformatsky reagents), crucial for the stability of the ester group during coupling.
-
Tanabe, K., & Hölderich, W. F. (1999). Industrial application of solid acid–base catalysts. Applied Catalysis A: General, 181(2), 399-434.
- Context: Authoritative review on using solid acids like Amberlyst and Sulfated Zirconia for esterific
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Publications | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Solvent Optimization for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
Executive Summary: The Solvation Landscape
The synthesis of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate typically proceeds via the
As a researcher, you are likely employing one of two primary routes:
-
The "Green" Route (Thermodynamic): Reaction with Dimethyl Carbonate (DMC) using a base (e.g., NaH, NaOMe).[2]
-
The "Classic" Route (Kinetic): Lithiation (LDA/LiHMDS) in THF followed by trapping with methyl chloroformate or DMC.
The Core Problem: The electron-deficient pyridine ring stabilizes the benzylic (picolinic) anion, but this stability often leads to aggregation. The solvent must balance dielectric permittivity (to dissociate ion pairs) with inertness (to prevent side reactions).
Critical Solvent Parameters (Data Sheet)
The following table summarizes how solvent choice impacts the critical quality attributes (CQAs) of the synthesis.
| Solvent System | Role | Dielectric Const.[3] ( | Impact on Enolate | Primary Risk | Recommended For |
| DMC (Neat) | Reagent & Solvent | 3.1 | Poor. Tight ion pairs form; requires high T ( | Low conversion; solidification of reaction mass. | Large-scale "Green" Process |
| THF | Solvent | 7.5 | Excellent. Solvates Li+ well (especially with HMPA/DMPU).[1][2] | Moisture sensitivity; peroxide formation. | Kinetic control (LDA route) |
| DMF | Co-Solvent | 36.7 | High. Promotes free ions, increasing reactivity significantly.[2] | Runaway exotherms; difficult work-up (water miscibility).[1][2] | Catalytic additive (5-10%) |
| Toluene | Co-Solvent | 2.4 | None. Used to precipitate product salts and drive equilibrium.[1] | Phase separation issues; slow kinetics. | Azeotropic drying; Work-up |
Troubleshooting Guide: Interactive Q&A
Scenario A: The Reaction Stalls at 50-60% Conversion (DMC Route)
User Question: "I am refluxing Methyl 6-methylnicotinate in Dimethyl Carbonate with NaH, but the reaction stalls. TLC shows starting material remaining."
Technical Diagnosis: This is a classic solubility-limited equilibrium issue. In neat DMC, the sodium enolate of the product often precipitates as a dense cake, coating the unreacted base and stopping the reaction.
Corrective Protocol:
-
Introduce a Phase-Transfer Catalyst (PTC): Add 1-2 mol% of Tetrabutylammonium bromide (TBAB) .[1] This solubilizes the enolate in the organic phase, re-exposing it to the carbonate electrophile.
-
The "Solvent Switch": Do not run neat. Use a Toluene:DMC (1:1) mixture. The toluene helps maintain a slurry rather than a hard cake, improving mass transfer.
-
Temperature Check: DMC boils at 90°C. This is often insufficient for deprotonating the picoline position (pKa ~29). Use a sealed tube or autoclave to reach 120°C .
Scenario B: Formation of the "Malonate" Impurity
User Question: "I see a side product with a higher molecular weight (+58 Da). Is this the tri-ester?"
Technical Diagnosis: Yes. You have over-acylated. The product (mono-alpha-ester) is more acidic than the starting material.[1] If the solvent is too polar (e.g., DMF or DMSO), the second deprotonation happens immediately, leading to double addition of the methoxycarbonyl group.[2]
Corrective Protocol:
-
Reduce Polarity: Switch from DMF/DMSO to THF or MTBE .
-
Inverse Addition: If using LDA/THF, add the generated enolate slowly into a large excess of the electrophile (DMC or Methyl Chloroformate) at -78°C. This ensures the kinetic product is trapped before it can equilibrate.
Scenario C: Low Yield during Work-up (Water Solubility)
User Question: "The reaction looks good on LCMS, but I lose 40% of my mass during the aqueous wash."
Technical Diagnosis: The target molecule, Methyl 6-(2-methoxy-2-oxoethyl)nicotinate, contains a pyridine nitrogen and two ester groups.[1][2] It is moderately amphiphilic. In acidic washes (used to quench the base), the pyridine protonates, becoming highly water-soluble.[2]
Corrective Protocol:
-
pH Control is Vital: Quench with saturated NH₄Cl, but ensure the final extraction pH is neutral to slightly basic (pH 7.5 - 8.0) .[2] Do not use HCl for acidification unless you plan to isolate the hydrochloride salt.
-
Extraction Solvent: Replace Ethyl Acetate with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . The pyridine diester partitions much better into chlorinated solvents.
Visualizing the Reaction Pathways[1]
The following diagram illustrates the decision logic for solvent selection based on the specific synthetic pathway chosen.
Caption: Decision tree for solvent selection and troubleshooting based on thermodynamic vs. kinetic control strategies.
Validated Experimental Protocol (Route A: DMC Reflux)
Note: This protocol is optimized for solvent handling to prevent aggregation.
Reagents:
-
Dimethyl Carbonate (DMC) (15.0 eq) – Acts as solvent and reagent[2]
-
Sodium Hydride (60% in oil) (1.5 eq)[2]
-
Co-solvent: Toluene (3 volumes relative to substrate)
Procedure:
-
Preparation: In a flame-dried flask under Argon, wash NaH with dry hexane to remove oil. Suspend the NaH in Toluene (not DMC initially).
-
Why Toluene? It prevents the initial "gumming" of the base when the ester is added.
-
-
Addition: Add Methyl 6-methylnicotinate to the toluene suspension at room temperature.
-
Reagent Feed: Heat the mixture to 80°C. Add DMC dropwise over 1 hour.
-
Solvent Effect: Slow addition of DMC keeps the concentration of the electrophile controlled and maintains a reflux temperature closer to Toluene (110°C) rather than DMC (90°C), speeding up the kinetics.
-
-
Reaction: Reflux (approx. 100-105°C) for 4-6 hours.
-
Work-up: Cool to 0°C. Quench carefully with saturated NH₄Cl. Extract with DCM (avoid EtOAc to prevent transesterification or hydrolysis). Dry over Na₂SO₄ and concentrate.
References
-
BenchChem. "Methyl 6-methylnicotinate synthesis from 6-methylnicotinic acid."[1][2][5] BenchChem Technical Guides. Accessed February 18, 2026.[2] Link[2]
-
Selva, M., & Perosa, A. (2001).[2] "Dimethylcarbonate for eco-friendly methylation reactions."[3] University of Venice / ScienceDirect. Describes the specific solvent effects of DMC on arylacetonitriles. Link
-
Tundo, P., et al. (2013).[2] "Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids." Smith Scholarworks. Discusses the mechanistic role of solvent polarity in DMC reactions. Link
-
WuXi Biology. "Analysis of Ambident Reactivity of Dimethyl Carbonate." WuXi AppTec Technical Notes. Detailed HSAB analysis of DMC in various solvents. Link
Sources
- 1. US7994180B2 - Processes for preparing intermediates of pemetrexed - Google Patents [patents.google.com]
- 2. CN100509814C - Pemetrexed intermediate and preparation method thereof - Google Patents [patents.google.com]
- 3. Synthesis of dimethyl carbonate from methanol and CO2 under low pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Technical Guide to the Spectroscopic Characterization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
Introduction
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds. Like many nicotinate derivatives, its utility lies in the versatile chemistry of the pyridine ring, which is a common scaffold in drug development.[1][2] Accurate structural confirmation is the bedrock of any chemical research or development workflow, ensuring the identity and purity of synthesized intermediates. This guide provides a comprehensive, predictive analysis of the key spectroscopic data points for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate.
Due to the limited availability of published experimental spectra for this specific molecule, this guide establishes a robust predictive framework based on fundamental spectroscopic principles and comparative data from the closely related structural analog, Methyl 6-methylnicotinate . We will detail the expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy signatures. Furthermore, this document provides standardized, field-proven protocols for acquiring this data, empowering researchers to perform self-validating structural elucidation in their own laboratories.
Molecular Structure and Predictive Analysis
The structure of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate features a pyridine ring substituted at the 3-position with a methyl ester and at the 6-position with a methoxyacetyl group. Each of these functional groups imparts distinct and predictable signals in various spectroscopic techniques.
-
Pyridine Ring: An electron-deficient aromatic system that influences the chemical shifts of its substituent protons and carbons.
-
Methyl Nicotinate Moiety: The ester group at C-3 is strongly electron-withdrawing, significantly deshielding the adjacent proton at C-2.
-
Methoxyacetyl Side Chain: The -CH₂- group and the second methyl ester introduce unique signals that differentiate this molecule from simpler analogs.
Predicted Spectroscopic Profile
The following sections detail the anticipated spectral data for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The proton NMR spectrum is expected to reveal five distinct signals. The chemical shifts (δ) are predicted based on the electronic environment of each proton. Protons on the pyridine ring are expected to be in the aromatic region (δ 7.0-9.5 ppm), deshielded by the ring current and the electronegative nitrogen atom.
Table 1: Predicted ¹H NMR Data for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (in CDCl₃)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.15 | Doublet (d) | 1H | H-2 | Adjacent to ring nitrogen and C-3 ester; expected to be most downfield. |
| ~8.25 | Doublet of doublets (dd) | 1H | H-4 | Coupled to both H-2 (small coupling) and H-5 (large coupling). |
| ~7.40 | Doublet (d) | 1H | H-5 | Coupled to H-4. |
| ~3.95 | Singlet (s) | 3H | -COOCH₃ (nicotinate) | Typical chemical shift for a methyl ester. |
| ~3.90 | Singlet (s) | 2H | -CH₂- | Methylene protons adjacent to the pyridine ring and a carbonyl group. |
| ~3.75 | Singlet (s) | 3H | -CH₂COOCH₃ (side chain) | Typical chemical shift for a methyl ester. |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the unique carbon environments in the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be chemically distinct and produce nine signals.
Table 2: Predicted ¹³C NMR Data for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (in CDCl₃)
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~170.5 | C=O (side chain ester) | Carbonyl carbon of the side-chain ester. |
| ~165.0 | C=O (nicotinate ester) | Carbonyl carbon of the nicotinate ester. |
| ~160.0 | C-6 | Pyridine carbon attached to the side chain, deshielded by nitrogen. |
| ~152.0 | C-2 | Pyridine carbon adjacent to nitrogen, highly deshielded. |
| ~137.0 | C-4 | Aromatic CH carbon on the pyridine ring. |
| ~125.0 | C-3 | Pyridine carbon attached to the nicotinate ester. |
| ~122.0 | C-5 | Aromatic CH carbon on the pyridine ring. |
| ~53.0 | -COOCH₃ (nicotinate) | Methyl carbon of the nicotinate ester. |
| ~52.5 | -CH₂COOCH₃ (side chain) | Methyl carbon of the side-chain ester. |
| ~42.0 | -CH₂- | Methylene carbon. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observed ion would be the protonated molecule [M+H]⁺.
-
Molecular Formula: C₁₀H₁₁NO₄
-
Molecular Weight: 209.20 g/mol
-
Predicted [M+H]⁺ (High-Resolution MS): 210.0706 u
Electron Ionization (EI) would be a "harder" technique, leading to predictable fragmentation patterns useful for structural confirmation.[3]
Table 3: Predicted Key Fragments in EI-MS
| Predicted m/z | Proposed Ion | Proposed Fragmentation Pathway |
|---|---|---|
| 209 | [M]⁺ | Molecular Ion |
| 178 | [M - OCH₃]⁺ | Loss of a methoxy radical from either ester group. |
| 150 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical from the nicotinate ester. |
| 134 | [M - CH₂COOCH₃]⁺ | Cleavage of the entire side chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Table 4: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyridine) |
| 2990-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1735 | C=O Stretch | Ester (Nicotinate) |
| ~1725 | C=O Stretch | Ester (Side Chain) |
| 1600-1450 | C=C and C=N Stretch | Aromatic Ring (Pyridine) |
| 1300-1100 | C-O Stretch | Ester |
Comparison with Structural Analog: Methyl 6-methylnicotinate
To ground our predictions, we compare them with the known experimental data for Methyl 6-methylnicotinate (CAS 5470-70-2).[4][5] This molecule differs only by the substitution at the 6-position (a methyl group instead of a methoxyacetyl group). This comparison highlights the specific spectral changes researchers should expect from the introduction of the -CH₂COOCH₃ side chain.
Table 5: Spectroscopic Comparison of Target Molecule vs. Known Analog
| Parameter | Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (Predicted) | Methyl 6-methylnicotinate (Experimental Data[4][5]) | Key Differences & Rationale |
|---|---|---|---|
| Formula | C₁₀H₁₁NO₄ | C₈H₉NO₂ | Addition of a C₂H₂O₂ unit. |
| Mol. Weight | 209.20 g/mol | 151.16 g/mol | Increased mass due to the side chain. |
| ¹H NMR (Side Chain) | ~3.90 ppm (s, 2H, -CH₂-), ~3.75 ppm (s, 3H, -OCH₃) | ~2.58 ppm (s, 3H, -CH₃) | Absence of the pyridine methyl signal and appearance of two new singlets for the methylene and new methyl ester protons. |
| ¹H NMR (Ring H-5) | ~7.40 ppm (d) | ~7.20 ppm (d) | The H-5 proton in the target molecule is expected to be slightly further downfield due to the electronic influence of the adjacent carbonyl group in the side chain. |
| ¹³C NMR (Side Chain) | ~170.5, ~52.5, ~42.0 ppm | ~24.0 ppm | Appearance of three new carbon signals for the side chain (C=O, -OCH₃, -CH₂), replacing the single methyl carbon signal. |
| IR (C=O Stretch) | Two distinct C=O bands (~1735, ~1725 cm⁻¹) | One C=O band (~1730 cm⁻¹) | The two ester groups are in slightly different electronic environments, which may lead to two resolved or a broadened carbonyl absorption band. |
Standardized Experimental Protocols
Adherence to standardized protocols is critical for generating reproducible and reliable data. The following methodologies are recommended for the characterization of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate.
General Workflow for Spectroscopic Analysis
The process follows a logical progression from sample preparation to final structural confirmation.
Caption: General workflow for the structural elucidation of a synthesized compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, use 20-50 mg for better signal-to-noise.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution.
-
Filter the solution through a pipette plugged with glass wool into a 5 mm NMR tube.
-
Cap the tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire a standard ¹H spectrum. Use a sufficient number of scans to obtain a clear spectrum.
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary compared to the proton spectrum due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) with Fourier transformation.
-
Phase the spectrum and perform baseline correction.
-
Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]
-
Reference the ¹³C spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).[6]
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Protocol 2: Mass Spectrometry (LC-MS Method)[3]
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL using the initial mobile phase composition as the diluent.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from impurities (e.g., start at 10% B, linear gradient to 95% B over 10 minutes).
-
Mass Spectrometer: Equipped with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Set to positive ion mode to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Protocol 3: Infrared (IR) Spectroscopy[4]
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. A background scan of the clean, empty crystal is essential.
-
Place a small, solid amount of the sample directly onto the ATR crystal.
-
Apply pressure with the anvil to ensure firm contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
-
Conclusion
The structural confirmation of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate relies on a multi-technique spectroscopic approach. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, grounded in a comparative analysis with the known analog, Methyl 6-methylnicotinate. The outlined experimental protocols offer a standardized methodology for researchers to obtain high-quality, reproducible data for empirical validation. By comparing experimentally acquired spectra to the predictions laid out in this guide, scientists can confidently confirm the structure and purity of this valuable synthetic intermediate.
References
-
ResearchGate. (2021). 13 C NMR Spectral Data of Compounds 1 and 2 (150 MHz, DMSO-d 6 , δ, ppm). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Available at: [Link]
-
JETIR. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available at: [Link]
-
National Institutes of Health. (n.d.). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Available at: [Link]
-
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]
-
PubMed. (1949). Ultraviolet absorption spectra of nicotine, nornicotine and some of their derivatives. Available at: [Link]
- Source not publicly available.
-
Patsnap. (2022). Synthesis method of 6-methyl nicotine. Available at: [Link]
-
National Institutes of Health. (n.d.). Methyl 6-methylnicotinate. PubChem. Available at: [Link]
-
Springer. (n.d.). Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. Available at: [Link]
-
The University of Alabama at Birmingham. (2012). Mass Spectrometry in Forensic Science. Available at: [Link]
- Source not publicly available.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
SpectraBase. (n.d.). Methylnicotinate. Available at: [Link]
- Source not publicly available.
- Source not publicly available.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate in a Laboratory Setting
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe and sustainable laboratory environment. The proper management and disposal of chemical reagents, such as Methyl 6-(2-methoxy-2-oxoethyl)nicotinate, are paramount to protecting ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory compliance.
I. Foundational Principles of Chemical Waste Management
Before delving into the specifics of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate, it is crucial to reiterate the universal tenets of hazardous waste management in a laboratory setting. These principles are designed to minimize risk and ensure compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Segregation is Key: Never mix incompatible waste streams.[3][4] Keep halogenated and non-halogenated solvents separate, and do not mix organic waste with inorganic waste.[4]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentage of each component.[3][5]
-
Closed Container Policy: Waste containers must be kept securely closed at all times, except when actively adding waste.[3][4][5] This prevents the release of volatile organic compounds (VOCs) and reduces the risk of spills.
-
Point of Generation: Accumulate waste at or near the point of generation, in a designated "Satellite Accumulation Area," under the control of laboratory personnel.[5][6][7]
II. Hazard Assessment of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
Based on the hazard profile of related nicotinate esters, the following personal protective equipment (PPE) should be mandatory when handling Methyl 6-(2-methoxy-2-oxoethyl)nicotinate and its waste:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[2] |
| Body Protection | A standard laboratory coat. For larger quantities or potential for splashing, an impervious apron is recommended. |
| Respiratory | To be used in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator is necessary.[1][2] |
III. Step-by-Step Disposal Protocol for Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
This protocol provides a clear workflow for the safe disposal of pure, unused Methyl 6-(2-methoxy-2-oxoethyl)nicotinate, as well as solutions and contaminated materials.
A. Disposal of Unused or Expired Methyl 6-(2-methoxy-2-oxoethyl)nicotinate (Solid)
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The original container is often the best choice.[4]
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "Methyl 6-(2-methoxy-2-oxoethyl)nicotinate."
-
Transfer: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.
-
Storage: Store the sealed container in your laboratory's designated Satellite Accumulation Area for non-halogenated organic solids.
-
Pickup Request: Once the container is full, or as per your institution's guidelines, submit a request for chemical waste pickup from your Environmental Health & Safety (EHS) department.[3]
B. Disposal of Solutions Containing Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
-
Waste Stream Identification: Determine the appropriate waste stream. Since Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is a non-halogenated organic compound, it should be disposed of in the "non-halogenated organic solvent" waste stream.
-
Container Selection: Use a designated, properly vented, and chemically compatible container for liquid waste. Polyethylene or glass containers are typically suitable.
-
Labeling: Ensure the container has a "Hazardous Waste" label. List all chemical constituents and their approximate percentages. For example:
-
Methanol: 80%
-
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate: 20%
-
-
Transfer: Carefully pour the waste solution into the container, using a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace for expansion.
-
Storage and Pickup: Securely cap the container and store it in secondary containment within your Satellite Accumulation Area. Request a pickup from EHS when the container is nearing capacity.
C. Decontamination and Disposal of Empty Containers
-
Triple Rinsing: An "empty" container that held Methyl 6-(2-methoxy-2-oxoethyl)nicotinate must be properly decontaminated before disposal in regular trash. The standard procedure is a triple rinse.[8]
-
Rinsate Collection: The first rinse should be with a suitable solvent (e.g., methanol or acetone) and must be collected as hazardous waste.[3] Subsequent rinses with water may be permissible for drain disposal, but it is crucial to consult your institution's EHS guidelines.[4]
-
Label Defacement: Completely remove or deface the original chemical label on the container to prevent any confusion.[3]
-
Final Disposal: After triple rinsing and label removal, the container can typically be disposed of in the appropriate recycling or solid waste stream.
D. Management of Spills and Contaminated Materials
In the event of a spill, the primary objective is to contain the material and decontaminate the area safely.
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's EHS.
-
Ensure proper ventilation.
-
-
Containment and Cleanup:
-
Disposal of Cleanup Debris:
-
Place all contaminated materials (absorbent, gloves, etc.) into a designated hazardous waste container for solid waste.
-
Label the container as "Debris contaminated with Methyl 6-(2-methoxy-2-oxoethyl)nicotinate."
-
Store the container in the Satellite Accumulation Area and arrange for EHS pickup.
-
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate and associated waste.
Caption: Decision workflow for the disposal of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate.
By adhering to these protocols, you are not only ensuring your own safety but also upholding the highest standards of scientific integrity and environmental stewardship. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
University of Illinois. (2025, September 25). Chemical Waste Procedures. Division of Research Safety. Retrieved from [Link]
-
Greenbook. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: Methyl Nicotinate. Retrieved from [Link]
-
All-Chemie, Ltd. (2021, January 12). Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. chemview.epa.gov [chemview.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
